BMS-37
Description
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.563 |
IUPAC Name |
N-(2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)ethyl)acetamide |
InChI |
InChI=1S/C27H32N2O4/c1-19-22(11-8-12-24(19)21-9-6-5-7-10-21)18-33-23-15-26(31-3)25(27(16-23)32-4)17-28-13-14-29-20(2)30/h5-12,15-16,28H,13-14,17-18H2,1-4H3,(H,29,30) |
InChI Key |
OYNIISWIMDFFAF-UHFFFAOYSA-N |
SMILES |
CC(NCCNCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-37; BMS 37; BMS37 |
Origin of Product |
United States |
Foundational & Exploratory
BMS-37 mechanism of action on T-cells
An In-depth Technical Guide on the Mechanism of Action of BMS-37 on T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that regulates T-cell activation and tolerance. Under normal physiological conditions, this interaction prevents excessive immune responses and autoimmunity. However, many cancer cells exploit this pathway by overexpressing PD-L1 on their surface, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1] this compound is a small molecule inhibitor of the PD-1/PD-L1 interaction. Unlike monoclonal antibodies, small molecules offer potential advantages such as oral bioavailability and different pharmacokinetic profiles. This guide provides a detailed technical overview of the mechanism of action of this compound on T-cells, including its molecular interactions, effects on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
Direct Binding and Induced Dimerization of PD-L1
The primary mechanism of action for this compound and related compounds involves direct binding to PD-L1, not PD-1. Structural and biophysical studies have revealed that this compound binds to a hydrophobic pocket on the surface of PD-L1. This binding event induces and stabilizes the dimerization of two PD-L1 molecules.[2][3] A single molecule of this compound sits at the interface of the newly formed PD-L1 dimer. This dimerization sterically occludes the binding site for PD-1, thereby preventing the PD-1/PD-L1 interaction.[2][3][4]
Reversal of PD-1-Mediated T-Cell Inhibition
The engagement of PD-1 by PD-L1 on an antigen-presenting cell or tumor cell initiates an inhibitory signaling cascade within the T-cell. The cytoplasmic tail of PD-1 contains an immunoreceptor tyrosine-based switch motif (ITSM). Upon PD-1 ligation, this motif is phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-2.[5][6][7] SHP-2 then dephosphorylates and inactivates key proximal signaling molecules of the T-cell receptor (TCR) complex, such as Lck and ZAP70, as well as downstream effectors in the PI3K/Akt and Ras/MEK/ERK pathways.[3][5] This cascade ultimately suppresses T-cell proliferation, cytokine production, and cytotoxic activity.[1][8]
By physically preventing the PD-1/PD-L1 interaction, this compound blocks the initiation of this inhibitory cascade. The TCR signaling pathway remains active, allowing for T-cell activation, proliferation, and the execution of its effector functions against target cells.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and representative data for its class of small molecule PD-L1 inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| IC50 | Concentration for 50% inhibition of PD-1/PD-L1 complex formation. | 18 - 200 nM | [9] |
| EC50 | Concentration for 50% unspecific toxicity against modified Jurkat T-cells. | 3 - 6 µM |[9] |
Table 2: Representative Cellular Activity of a BMS PD-L1 Inhibitor (BMS-202) Data for BMS-202, a structurally related compound, illustrates the expected functional outcomes.
| Assay | Metric | Result | Reference(s) |
|---|---|---|---|
| Cytokine Release | IFN-γ production in mouse model | 521.6 ± 32 pg/mL (Treated) vs. 235.6 ± 26 pg/mL (Control) | [10] |
| Cytokine Release | TNF-α production in mouse model | 128 ± 11.9 pg/mL (Treated) vs. 102.8 ± 11 pg/mL (Control) | [10] |
| T-Cell Infiltration | CD3+CD8+ cytotoxic T-cells in tumor | 26.2% (Treated) vs. 6.8% (Control) |[10] |
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PD-1/PD-L1 Binding Inhibition Assay (HTRF)
This assay quantifies the ability of this compound to disrupt the interaction between PD-1 and PD-L1 proteins in a high-throughput format.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a high HTRF signal. An inhibitor like this compound prevents this interaction, leading to a decrease in the signal.[11]
-
Methodology:
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a low-volume 384-well plate. Include DMSO-only wells as a negative control (0% inhibition).
-
Reagent Preparation: Prepare solutions of recombinant tagged human PD-1 and PD-L1 proteins in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
Incubation: Add the PD-1 and PD-L1 protein solutions to the wells containing the compound. Incubate at room temperature for a defined period (e.g., 40-60 minutes) to allow binding to reach equilibrium.
-
Detection: Add HTRF detection reagents (e.g., anti-tag antibodies conjugated to the donor and acceptor fluorophores). Incubate for 1-4 hours at room temperature, protected from light.
-
Readout: Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Normalize the data to controls and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[12]
-
T-Cell Activation Reporter Assay
This cell-based assay measures the ability of this compound to reverse PD-L1-mediated inhibition of T-cell activation.
-
Principle: A Jurkat T-cell line is engineered to express both human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter.[13] When the T-cell is activated via its TCR, NFAT translocates to the nucleus and drives luciferase expression. This activation is inhibited when PD-1 is engaged by PD-L1. This compound's ability to block the PD-1/PD-L1 interaction restores TCR signaling and subsequent luciferase activity.
-
Methodology:
-
Cell Plating: Seed an antigen-presenting cell line (e.g., CHO cells) engineered to express human PD-L1 and a TCR activator into a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells containing the PD-L1 expressing cells.
-
Co-culture: Add the PD-1/NFAT-reporter Jurkat T-cells to the wells.
-
Incubation: Co-culture the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Readout: Add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Analysis: Measure luminescence using a plate-reading luminometer. The signal is proportional to T-cell activation. Calculate the fold-change in luminescence relative to the control to determine the compound's efficacy.[14]
-
T-Cell Proliferation Assay (CFSE)
This assay assesses the impact of this compound on the proliferation of primary T-cells in response to stimulation.
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that passively enters cells and covalently binds to intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity. This dilution can be tracked by flow cytometry to quantify the number of cell divisions.[15][16][17]
-
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS and incubate with a working concentration of CFSE dye for a short period at 37°C. Quench the reaction with media containing fetal bovine serum.
-
Assay Setup: Plate the CFSE-labeled PBMCs in a 96-well plate. Add a T-cell stimulus (e.g., anti-CD3 antibody, or a specific peptide pool) to the wells.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. To model T-cell exhaustion, a source of PD-L1 (e.g., recombinant protein or PD-L1-expressing cells) can be added.
-
Incubation: Culture the cells for 3-7 days at 37°C in a CO2 incubator to allow for proliferation.
-
Staining & Acquisition: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer.
-
Analysis: Gate on the live, single T-cell populations (e.g., CD3+CD4+). Analyze the CFSE fluorescence histogram to identify distinct peaks representing successive generations of divided cells. Quantify the percentage of proliferating cells.[18]
-
Cytokine Release Assay
This protocol measures the secretion of key effector cytokines from T-cells following activation and treatment with this compound.
-
Principle: Activated T-cells release cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are crucial for the anti-tumor immune response. The concentration of these cytokines in the cell culture supernatant can be quantified using methods like ELISA or multiplex bead arrays.
-
Methodology:
-
Assay Setup: Isolate and plate human PBMCs as described in the T-cell proliferation assay (Section 4.3).
-
Stimulation and Treatment: Add a T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies or a peptide pool) and serial dilutions of this compound. Include a source of PD-L1 to induce inhibition.
-
Incubation: Culture the cells for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant from each well.
-
Quantification: Analyze the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Analysis: Generate standard curves for each cytokine and calculate their concentrations in the experimental samples. Compare cytokine levels between treated and untreated groups.[19][20]
-
References
- 1. Contribution of the PD-L1/PD-1 pathway to T-cell exhaustion: an update on implications for chronic infections and tumor evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. accegen.com [accegen.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. PD-1 promotes immune exhaustion by inducing antiviral T cell motility paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T cell immunogenicity risk panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. criver.com [criver.com]
An In-depth Technical Guide to BMS-37-Induced PD-L1 Dimerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BMS-37, a small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint. The core focus is on the unique mechanism of this compound-induced dimerization of PD-L1, a process that underpins its therapeutic potential.
Introduction
The interaction between PD-1, expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune destruction.[1][2] Blocking this interaction has emerged as a highly successful cancer immunotherapy strategy.[3][4] While monoclonal antibodies targeting either PD-1 or PD-L1 have shown significant clinical efficacy, small molecule inhibitors offer potential advantages, including oral bioavailability and different pharmacokinetic profiles.[3][4] The Bristol-Myers Squibb (BMS) series of compounds, including this compound, represents a class of small molecules that inhibit the PD-1/PD-L1 interaction through a novel mechanism: inducing the dimerization of PD-L1.[3][5][6] This guide delves into the molecular details of this process, supported by quantitative data, experimental methodologies, and visual representations of the underlying pathways and mechanisms.
Mechanism of Action: PD-L1 Dimerization
BMS compounds, including this compound, directly bind to PD-L1, not PD-1.[5][6] This binding event induces the dimerization of two PD-L1 molecules.[5][6] The small molecule inhibitor situates itself at the interface of the newly formed PD-L1 homodimer, effectively occupying the binding site for PD-1.[5][6] This dimerization-mediated occlusion of the PD-1 binding surface prevents the interaction between PD-L1 on cancer cells and PD-1 on T cells, thereby disrupting the inhibitory signaling and restoring T-cell-mediated antitumor immunity.[7][8]
Structural studies have revealed that BMS compounds bind within a hydrophobic tunnel at the interface of the two PD-L1 protomers.[3][7] Key residues in PD-L1, such as Ile54, Tyr56, Met115, and Ala121, play a crucial role in the interaction with these small molecules and the stabilization of the dimer.[9][10]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and its inhibition by this compound-induced dimerization.
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related BMS compounds, providing insights into their potency and cellular effects.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | HTRF | IC50 (PD-1/PD-L1 complex) | 18 - 200 nM | [5][11] |
| This compound | Cell-based | EC50 (Toxicity in Jurkat T cells) | 3 - 6 µM | [3][11] |
| BMS-8 | HTRF | IC50 (PD-1/PD-L1 complex) | ~200 nM | [5] |
| BMS-202 | HTRF | IC50 (PD-1/PD-L1 complex) | 18 nM | [5] |
| BMS-1001 | Cell-based | EC50 (Toxicity in Jurkat T cells) | 33.4 µM | [3] |
| BMS-1166 | Cell-based | EC50 (Toxicity in Jurkat T cells) | 40.5 µM | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are synthesized methodologies for key experiments used to characterize this compound and its interaction with PD-L1.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the ability of a compound to inhibit the interaction between PD-1 and PD-L1.
-
Materials: Recombinant human PD-1 and PD-L1 proteins with appropriate tags (e.g., His-tag, Fc-tag), fluorescently labeled anti-tag antibodies (e.g., anti-His-Europium Cryptate and anti-Fc-XL665), assay buffer, microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
In a microplate, add the recombinant PD-1 and PD-L1 proteins.
-
Add the diluted test compound to the wells. Include positive (e.g., a known inhibitor like BMS-202) and negative (e.g., DMSO) controls.[12]
-
Incubate the mixture to allow for protein-protein interaction and inhibitor binding.
-
Add the fluorescently labeled anti-tag antibodies.
-
Incubate to allow the antibodies to bind to their respective tags.
-
Measure the HTRF signal using a microplate reader with excitation at 337 nm and emission at 620 nm and 665 nm.[12]
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.[12]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding and Dimerization
NMR is employed to confirm the direct binding of BMS compounds to PD-L1 and to observe the induced dimerization.
-
Materials: 15N-labeled recombinant human PD-L1, unlabeled PD-1, test compound (e.g., this compound), NMR buffer.
-
Procedure for Binding Confirmation (1H-15N HSQC):
-
Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled PD-L1.
-
Titrate the PD-L1 sample with increasing concentrations of the test compound.
-
Acquire an HSQC spectrum at each titration point.
-
Monitor for chemical shift perturbations in the correlation signals of PD-L1, which indicate direct binding.[13]
-
-
Procedure for Dimerization Analysis (1H NMR Line Broadening):
-
Acquire a 1D 1H NMR spectrum of apo-PD-L1.
-
Titrate the PD-L1 sample with the test compound.
-
Monitor the resonance peaks in the aliphatic region. Significant broadening of these peaks upon compound addition indicates an increase in the molecular weight of the complex, consistent with dimerization.[5][6]
-
3. X-ray Crystallography for Structural Determination
This technique provides high-resolution structural information on the BMS compound-induced PD-L1 dimer.
-
Materials: Purified recombinant human PD-L1, test compound (e.g., this compound), crystallization reagents and screens.
-
Procedure:
-
Mix the purified PD-L1 with a molar excess of the test compound to form the complex.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the promising crystallization conditions to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the structural model to obtain the final coordinates of the PD-L1 dimer in complex with the inhibitor.[5]
-
The following diagram outlines a typical experimental workflow for characterizing the interaction of a small molecule inhibitor like this compound with PD-L1.
Caption: Experimental workflow for inhibitor characterization.
Logical Representation of this compound's Mechanism of Action
The mechanism of action of this compound can be broken down into a logical sequence of events, as depicted in the diagram below.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound and related compounds have illuminated a novel strategy for inhibiting the PD-1/PD-L1 immune checkpoint. Their ability to induce PD-L1 dimerization and thereby block the interaction with PD-1 provides a distinct mechanism compared to antibody-based therapies. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug developers working to advance small molecule immunotherapies. Further optimization of these compounds to enhance potency and reduce off-target toxicity will be critical for their successful clinical translation.
References
- 1. An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is the Triggering of PD-L1 Dimerization a Potential Mechanism for Food-Derived Small Molecules in Cancer Immunotherapy? A Study by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
The Binding Affinity of BMS-37 to PD-L1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of BMS-37, a small molecule inhibitor, to Programmed Death-Ligand 1 (PD-L1). The document details the quantitative binding data, the experimental methodologies used for its determination, and the molecular mechanism of action, including its effect on the PD-1/PD-L1 signaling pathway.
Executive Summary
This compound is a small molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint. It disrupts the interaction between PD-1 and PD-L1, a critical pathway hijacked by cancer cells to evade the immune system. This compound binds directly to PD-L1, inducing its dimerization and thereby preventing its engagement with the PD-1 receptor on T-cells. This inhibition restores T-cell activity against tumor cells. The binding affinity of this compound to the PD-L1/PD-1 complex is characterized by an IC50 value in the nanomolar range.
Quantitative Binding Affinity Data
The binding affinity of this compound for PD-L1 has been primarily characterized by its half-maximal inhibitory concentration (IC50). While a specific equilibrium dissociation constant (Kd) for this compound is not extensively reported in the public domain, the available data consistently demonstrates a potent inhibitory activity.
| Parameter | Value | Assay | Reference |
| IC50 | 18 - 200 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |
| EC50 | 3 - 6 µM | Cell-based (unspecific toxicity against modified Jurkat T cells) | [2] |
Note: The IC50 value represents the concentration of this compound required to inhibit the binding of PD-1 to PD-L1 by 50%. The EC50 value indicates unspecific toxicity at higher concentrations.
Mechanism of Action: Induction of PD-L1 Dimerization
The primary mechanism by which this compound inhibits the PD-1/PD-L1 interaction is through the induction of PD-L1 dimerization.[1] Upon binding, this compound stabilizes a dimeric conformation of PD-L1 on the cell surface. This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the downstream signaling cascade that leads to T-cell exhaustion.
Experimental Protocols
The binding affinity and mechanism of action of this compound have been elucidated using several biophysical and biochemical assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust method for quantifying protein-protein interactions in a high-throughput format.
Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like d2 or XL665). In the context of the PD-1/PD-L1 interaction, PD-1 and PD-L1 are labeled with the donor and acceptor, respectively. When they interact, FRET occurs. This compound, by disrupting this interaction, leads to a decrease in the FRET signal.
-
Reagent Preparation: Recombinant human PD-1 (e.g., Fc-tagged) and PD-L1 (e.g., His-tagged) are prepared in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20). Anti-Fc-Europium cryptate and anti-His-d2 antibodies are used for detection.
-
Compound Dispensing: Serial dilutions of this compound in DMSO are dispensed into a low-volume 384-well plate.
-
Protein Addition: A mixture of tagged PD-1 and PD-L1 proteins is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow for binding and inhibition to occur.
-
Detection Reagent Addition: A mixture of the HTRF detection antibodies is added.
-
Signal Reading: After a final incubation period, the plate is read on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by fitting the dose-response curves.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Principle: One of the interacting partners (ligand, e.g., PD-1) is immobilized on a sensor chip. The other partner (analyte, e.g., PD-L1), along with the inhibitor, is flowed over the surface. The binding events cause a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant human PD-1 is immobilized on the chip surface.
-
Analyte and Inhibitor Injection: A mixture of PD-L1 and varying concentrations of this compound is injected over the sensor surface. A running buffer (e.g., HBS-EP+) is used.
-
Association and Dissociation: The binding (association) and unbinding (dissociation) of PD-L1 are monitored in real-time.
-
Regeneration: The sensor surface is regenerated to remove any bound analyte.
-
Data Analysis: The sensorgrams are analyzed to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural and dynamic information about molecular interactions at an atomic level.
Principle: The binding of a small molecule like this compound to a protein (PD-L1) causes changes in the chemical environment of the protein's atoms, leading to shifts in the NMR spectrum. Titrating a solution of 15N-labeled PD-L1 with this compound and recording 1H-15N HSQC spectra can identify the binding site and confirm direct interaction. Line broadening of NMR signals upon addition of the compound can indicate an increase in the molecular weight of the complex, consistent with dimerization.[1]
Protocol Outline: [1]
-
Protein Expression and Purification: 15N-labeled recombinant human PD-L1 is expressed and purified.
-
NMR Sample Preparation: A solution of 15N-PD-L1 in a suitable NMR buffer is prepared.
-
Titration: A stock solution of this compound is incrementally added to the NMR tube containing the protein solution.
-
Data Acquisition: 1H-15N HSQC spectra are acquired at each titration point.
-
Data Analysis: Chemical shift perturbations and/or line broadening of the protein's amide signals are monitored to identify residues involved in the interaction and to confirm binding and dimerization.
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, suppressing its anti-tumor functions.
Signaling Cascade:
-
Binding: PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell.
-
Phosphorylation: The cytoplasmic tail of PD-1 becomes phosphorylated on its immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM).
-
Recruitment of Phosphatases: This phosphorylation recruits phosphatases, primarily SHP-2.
-
Dephosphorylation and Inhibition: SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70, PI3K, and PLCγ.
-
T-cell Exhaustion: This leads to the inhibition of T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α, IL-2), and cytotoxic activity, a state known as T-cell exhaustion.
Effect of this compound: By inducing PD-L1 dimerization and blocking the PD-1/PD-L1 interaction, this compound prevents the initiation of this inhibitory signaling cascade. This restores the T-cell's ability to recognize and eliminate cancer cells.
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a demonstrated binding affinity in the nanomolar range. Its unique mechanism of inducing PD-L1 dimerization provides an effective means of disrupting this critical immune checkpoint. The experimental methodologies outlined in this guide are essential for the characterization and development of this and other similar small molecule immunotherapies. Further investigation into the precise pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential clinical translation.
References
- 1. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to BMS-37: A Small Molecule Inhibitor for Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The advent of immune checkpoint inhibitors has revolutionized cancer treatment. While monoclonal antibodies targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) have shown significant clinical success, there is a growing interest in the development of small molecule inhibitors to overcome the limitations of antibody-based therapies. This technical guide provides an in-depth overview of BMS-37, a small molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol Myers Squibb. We will delve into its core mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.
Core Mechanism of Action: Disrupting the PD-1/PD-L1 Axis
This compound is a member of a class of small molecules based on the (2-methyl-3-biphenylyl)methanol scaffold.[1] Its primary role in cancer immunotherapy is to disrupt the inhibitory signaling that occurs when PD-L1, often expressed on tumor cells, binds to the PD-1 receptor on activated T cells.
Unlike monoclonal antibodies that typically bind to either PD-1 or PD-L1 to block their interaction, this compound employs a unique mechanism. Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy has unambiguously shown that this compound binds directly to PD-L1, not PD-1.[1][2] Upon binding, this compound induces the homodimerization of PD-L1.[1][2] This dimerization occurs at the interface where PD-1 would normally bind, thus sterically hindering the formation of the PD-1/PD-L1 complex.[1] By preventing this interaction, this compound effectively releases the "brake" on T cells, alleviating PD-L1-induced T-cell exhaustion and restoring their cytotoxic anti-tumor functions.[3][4]
Quantitative Bioactivity and Toxicity Data
The following tables summarize the key quantitative metrics for this compound and related compounds from various preclinical assays.
| Parameter | Value | Assay Type | Description | Reference |
| IC₅₀ | 18 - 200 nM | HTRF Binding Assay | Concentration for 50% inhibition of PD-1/PD-L1 complex formation. | [1][3] |
| Parameter | Value | Cell Line | Description | Reference |
| EC₅₀ | 3 - 6 µM | Modified Jurkat T cells | Concentration for 50% unspecific toxicity. | [3] |
Note: In vivo data for this compound is limited in the public domain. The following data is for the structurally related compound BMS-202, which shares the same core mechanism.
| Parameter | Control Group | Treatment Group (60 mg/kg) | P-value | Model | Reference |
| Mean Tumor Weight | 609 ± 41.5 mg | 371.88 ± 47.5 mg | <0.001 | Mouse Melanoma | [2] |
| CD3+CD8+ T Cells | 6.8% | 26.2% | <0.001 | Mouse Melanoma | [2] |
| Cytokine Levels (IFN-γ, TNF-α) | Baseline | Significantly Elevated | <0.001 | Mouse Melanoma | [2] |
Key Experimental Protocols and Methodologies
The characterization of this compound and its analogs involves a suite of biophysical, biochemical, and cellular assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The binding of a Europium cryptate-labeled anti-tag antibody (donor) to a tagged PD-L1 protein and an XL665-labeled anti-tag antibody (acceptor) to a tagged PD-1 protein brings the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, generating a specific signal. An inhibitor like this compound disrupts the PD-1/PD-L1 interaction, reducing the FRET signal.
Protocol:
-
Reagent Preparation:
-
Dilute recombinant tagged human PD-1 (e.g., Tag2-PD-1) and tagged human PD-L1 (e.g., Tag1-PD-L1) in an appropriate binding buffer.
-
Prepare a serial dilution of this compound in the same buffer.
-
Prepare detection reagents: Anti-Tag1-Europium (donor) and Anti-Tag2-XL665 (acceptor).
-
-
Assay Procedure:
-
In a 384-well low-volume plate, add Tag2-PD-1 (e.g., 20 nM final concentration).
-
Add the this compound serial dilutions or a positive control (e.g., a blocking antibody).
-
Add Tag1-PD-L1 (e.g., 2 nM final concentration) to initiate the binding reaction.
-
Incubate the mixture at room temperature for 15-60 minutes.
-
Add the pre-mixed detection reagents.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.
-
Calculate the HTRF ratio (OD665 nm / OD620 nm) * 10⁴.
-
Plot the HTRF ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[5]
-
NMR Spectroscopy for Target Engagement and Dimerization
NMR is used to provide direct evidence of small molecule binding to a protein target and to characterize the structural and dynamic consequences of that binding.
Principle: 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra produce a peak for each backbone amide in a ¹⁵N-labeled protein. When a ligand binds, the chemical environment of nearby residues changes, causing their corresponding peaks to shift or broaden. A significant increase in the overall molecular weight, such as through dimerization, will cause widespread line broadening across the spectrum.
Protocol:
-
Protein Preparation: Express and purify ¹⁵N-labeled recombinant human PD-L1 extracellular domain.
-
NMR Sample Preparation: Prepare a solution of ¹⁵N PD-L1 (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Binary Titration (Binding Confirmation):
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of apo-PD-L1.
-
Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., d6-DMSO).
-
Perform a stepwise titration by adding increasing stoichiometric amounts of this compound to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.
-
Analyze the spectra for chemical shift perturbations (CSPs) to identify the binding interface.[1]
-
-
Dimerization Assessment:
-
Monitor the ¹H resonance linewidth in 1D ¹H NMR spectra of unlabeled PD-L1 upon titration with this compound.
-
Significant broadening of the resonance peaks indicates a substantial increase in the molecular weight of the complex, consistent with dimerization.[1]
-
In Vivo Syngeneic Mouse Tumor Model
This protocol is essential for evaluating the anti-tumor efficacy and immunomodulatory effects of a compound in an organism with a competent immune system.
Principle: A syngeneic tumor cell line (genetically identical to the host mouse strain) is implanted into the mouse. This allows the tumor to grow while enabling the study of a natural anti-tumor immune response, which can be modulated by therapies like this compound.
Protocol:
-
Animal Model: Use immunocompetent mice, such as C57BL/6.
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 - 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Administration: Administer this compound or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predefined schedule (e.g., daily or every 3 days).
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length × width²)/2).
-
Monitor animal body weight and general health.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 2-4 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors and weigh them.
-
Collect tumors, spleens, and draining lymph nodes for further analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T cells) or ELISA/multiplex assays to measure cytokine levels.[6]
-
References
- 1. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichor.bio [ichor.bio]
Preclinical Profile of Linrodostat (BMS-986205): An In-depth Technical Guide
Introduction
Linrodostat (BMS-986205) is a potent and selective, orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of Linrodostat, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
Linrodostat targets and binds to IDO1, a cytosolic enzyme responsible for the catabolism of the essential amino acid tryptophan into kynurenine.[1] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of immune effector cells, such as T lymphocytes, and promote the function of regulatory T cells (Tregs).[1][3] This creates an immunosuppressive milieu that allows tumor cells to evade immune surveillance.
By irreversibly inhibiting IDO1, Linrodostat blocks the production of kynurenine, thereby restoring tryptophan levels and reversing the immunosuppressive effects.[1][4] This leads to the restoration and enhancement of the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, ultimately promoting an anti-tumor immune response.[1] Preclinical studies have shown that anti-PD-1 therapy can upregulate IDO1 expression, providing a strong rationale for combining Linrodostat with immune checkpoint inhibitors like nivolumab.[3][5]
Signaling Pathway
The following diagram illustrates the IDO1-mediated immunosuppressive pathway and the mechanism of action of Linrodostat.
Caption: IDO1 pathway and Linrodostat's inhibitory action.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from preclinical evaluations of Linrodostat.
Table 1: In Vitro Potency of Linrodostat [4][6]
| Assay Type | Cell Line/Enzyme | Species | IC50 (nM) |
| Kynurenine Production | HeLa | Human | 1.7 |
| Kynurenine Production | HEK293 expressing human IDO1 | Human | 1.1 |
| Kynurenine Production | Tryptophan-2,3-dioxygenase cell-based assay | Human | > 2000 |
| Kynurenine Production | M109 | Rat | 4.6 |
| Kynurenine Production | HEK293 expressing mouse IDO1 | Mouse | 6.3 |
| Kynurenine Production | Tryptophan-2,3-dioxygenase cell-based assay | Mouse | > 2000 |
| Enzyme Inhibition | IDO1 | Human | 1.7 |
| Growth Inhibition | SKOV3 | Human | 3.4 |
Table 2: In Vivo Efficacy of Linrodostat [6]
| Model | IC50 (nM) |
| human-SKOV3 xenograft | 3.4 |
| hWB-xenograft | 9.4 |
Table 3: Preclinical Pharmacokinetic Profile of Linrodostat [6]
| Parameter | Value |
| IV Administration (0.5 mg/kg) | |
| Clearance | 19 - 27 mL/min/kg |
| Volume of Distribution (Vss) | 3.8 - 5.7 L/kg |
| Half-life (t1/2) | 3.9 - 6.6 h |
| Oral Administration (1.2 - 2.0 mg/kg) | |
| Oral Bioavailability (F) | 10 - 64% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kynurenine Production Assay
-
Cell Lines: HeLa cells (human cervical cancer), HEK293 cells engineered to express human or mouse IDO1, and M109 cells (rat lung carcinoma).[6]
-
Assay Principle: Measurement of the production of kynurenine, a downstream metabolite of tryptophan catabolism by IDO1.
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of Linrodostat.
-
IDO1 expression and activity are induced by the addition of interferon-gamma (IFNγ).
-
After a specified incubation period, the supernatant is collected.
-
The concentration of kynurenine in the supernatant is quantified using a colorimetric assay based on the Ehrlich reaction or by LC-MS/MS.
-
IC50 values are calculated by plotting the percentage of kynurenine production inhibition against the log concentration of Linrodostat.
-
Human-SKOV3 Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Human ovarian carcinoma SKOV3 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups. Linrodostat is administered orally at various dose levels.
-
Efficacy Evaluation: Tumor volume is measured periodically using calipers. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure kynurenine and tryptophan levels to assess the extent of IDO1 inhibition.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating an IDO1 inhibitor like Linrodostat.
Caption: Preclinical workflow for an IDO1 inhibitor.
The preclinical data for Linrodostat (BMS-986205) demonstrate its potent and selective inhibition of the IDO1 enzyme, leading to a significant reduction in the immunosuppressive metabolite kynurenine. The compound has shown promising in vitro and in vivo activity, along with a favorable pharmacokinetic profile in preclinical models. These findings provided a strong foundation for its advancement into clinical trials, both as a monotherapy and in combination with other immunotherapies, for the treatment of various advanced cancers.[5][7]
References
- 1. Facebook [cancer.gov]
- 2. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. targetedonc.com [targetedonc.com]
Investigating T-Cell Exhaustion: A Technical Guide
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a compound designated "BMS-37" in the context of T-cell exhaustion research. The following guide provides a comprehensive overview of the core principles and methodologies for investigating T-cell exhaustion, a critical area in immuno-oncology and chronic disease research. The experimental protocols, data, and pathways described are representative of the field and are not specific to a particular Bristol Myers Squibb compound.
Introduction to T-Cell Exhaustion
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer.[1][2][3] It is characterized by the progressive loss of effector functions, including the production of cytokines like IL-2, TNF-α, and IFN-γ, and a diminished proliferative capacity.[4][5] This hyporesponsive state is driven by persistent antigen exposure and is a significant mechanism of immune evasion for tumors and chronic pathogens.[1][4][6]
Key hallmarks of exhausted T-cells (TEX) include:
-
Sustained Expression of Inhibitory Receptors: High and co-expression of multiple inhibitory receptors such as PD-1, CTLA-4, TIM-3, LAG-3, and TIGIT are cardinal features of TEX cells.[2][7]
-
Altered Transcriptional Profile: Exhausted T-cells display a unique transcriptional signature, distinct from that of effector and memory T-cells, often involving transcription factors like TOX, NFAT, and Blimp-1.[1][5][8]
-
Metabolic Dysregulation: TEX cells often exhibit profound metabolic alterations, including impaired mitochondrial function.
The process of T-cell exhaustion is a continuum, with cells progressing from a progenitor exhausted state to a terminally exhausted state. Progenitor exhausted T-cells retain some proliferative potential and can be reinvigorated by therapies such as PD-1 blockade, while terminally exhausted cells are generally refractory to such interventions.[8][9]
Signaling Pathways in T-Cell Exhaustion
The development and maintenance of T-cell exhaustion are governed by a complex network of signaling pathways. Continuous T-cell receptor (TCR) signaling in the presence of co-inhibitory signals is a primary driver.
DOT Script for TCR and Co-inhibitory Signaling in T-Cell Exhaustion:
Caption: TCR and PD-1 signaling pathways in T-cell exhaustion.
Experimental Protocols for Investigating T-Cell Exhaustion
A multi-faceted approach is required to thoroughly investigate T-cell exhaustion, combining in vitro and in vivo models with detailed cellular and molecular analyses.
In Vitro T-Cell Exhaustion Model
Objective: To induce a state of T-cell exhaustion in vitro through chronic stimulation.
Methodology:
-
T-Cell Isolation: Isolate CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).[10]
-
Initial Activation: Activate the isolated T-cells with anti-CD3/CD28 beads or plate-bound antibodies in the presence of IL-2 for 2-3 days.
-
Chronic Stimulation: Restimulate the T-cells with anti-CD3/CD28 every 2-3 days for a period of 10-14 days. This repeated stimulation mimics persistent antigen exposure.[11]
-
Analysis: At various time points (e.g., day 3, 7, 10, 14), harvest cells for analysis of exhaustion markers, cytokine production, and proliferative capacity.
DOT Script for In Vitro T-Cell Exhaustion Workflow:
Caption: Workflow for in vitro induction of T-cell exhaustion.
Murine Models of Chronic Viral Infection and Cancer
Objective: To study T-cell exhaustion in a physiological context.
-
Chronic Viral Infection Model (LCMV): Infection of mice with the clone 13 strain of Lymphocytic Choriomeningitis Virus (LCMV) establishes a chronic infection that leads to robust T-cell exhaustion.[3][9] Virus-specific CD8+ T-cells can be tracked using MHC class I tetramers.
-
Tumor Models: Syngeneic tumor models, such as B16 melanoma or MC38 colon adenocarcinoma, can be used. T-cells infiltrating the tumor (TILs) often display an exhausted phenotype.
Methodology for TIL Analysis:
-
Tumor Implantation: Inject tumor cells subcutaneously or orthotopically into immunocompetent mice.
-
Tumor Growth: Allow tumors to grow to a specified size.
-
Tumor Excision and Digestion: Excise tumors and digest the tissue into a single-cell suspension using enzymes like collagenase and DNase.
-
TIL Isolation: Isolate tumor-infiltrating lymphocytes using density gradient centrifugation.
-
Analysis: Analyze the phenotype and function of the isolated TILs.
Key Analytical Techniques
-
Flow Cytometry: Essential for phenotyping exhausted T-cells by measuring the expression of surface inhibitory receptors (PD-1, TIM-3, LAG-3) and intracellular transcription factors (TOX, Eomes).
-
Intracellular Cytokine Staining (ICS): To assess T-cell functionality, cells are restimulated ex vivo with their cognate antigen or a polyclonal stimulus (e.g., PMA/Ionomycin) and the production of cytokines like IFN-γ, TNF-α, and IL-2 is measured by flow cytometry.
-
Proliferation Assays: T-cell proliferation can be measured by labeling cells with a dye like CFSE and monitoring its dilution over several cell divisions by flow cytometry.
-
Transcriptomic Analysis (RNA-seq): Single-cell RNA sequencing (scRNA-seq) provides a high-resolution view of the transcriptional landscape of exhausted T-cells, allowing for the identification of distinct subpopulations and gene regulatory networks.[9][11]
Quantitative Data in T-Cell Exhaustion Research
The following tables summarize representative quantitative data from studies on T-cell exhaustion.
Table 1: Phenotypic Markers of T-Cell Subsets
| Marker | Naive T-Cell | Effector T-Cell | Memory T-Cell | Exhausted T-Cell |
| CD44 | Low | High | High | High |
| CD62L | High | Low | High | Low |
| PD-1 | Low | Intermediate | Low | High |
| TIM-3 | Low | Low | Low | High |
| LAG-3 | Low | Low | Low | High |
| TCF1 | High | Low | High | Low (terminally) |
| TOX | Low | Low | Low | High |
Table 2: Functional Characteristics of T-Cell Subsets
| Function | Effector T-Cell | Memory T-Cell | Exhausted T-Cell |
| Proliferative Capacity | High | High | Low/None |
| IL-2 Production | High | High | Low/None |
| IFN-γ Production | High | High (upon restimulation) | Low |
| TNF-α Production | High | High (upon restimulation) | Low |
| Cytotoxicity | High | High (upon restimulation) | Low |
Therapeutic Strategies and Drug Development
The goal of many immunotherapies is to reverse or prevent T-cell exhaustion.
-
Immune Checkpoint Blockade: Monoclonal antibodies targeting inhibitory receptors like PD-1 (e.g., nivolumab, pembrolizumab) or CTLA-4 (e.g., ipilimumab) are a cornerstone of cancer immunotherapy.[2][7] These agents can reinvigorate progenitor exhausted T-cells.
-
CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR) T-cell therapy involves genetically engineering a patient's T-cells to recognize and kill cancer cells. A significant challenge in CAR-T therapy is the potential for the engineered cells to become exhausted. Companies like Bristol Myers Squibb are developing next-generation manufacturing processes (e.g., NEX-T) to produce CAR-T cells with a less exhausted phenotype, potentially leading to better persistence and efficacy.[12]
-
Novel Targets: Research is ongoing to identify and target other pathways involved in T-cell exhaustion, including those related to metabolism and epigenetic modifications.
DOT Script for Therapeutic Intervention Logic:
Caption: Logic of therapeutic intervention in T-cell exhaustion.
Conclusion
Investigating T-cell exhaustion is a complex but crucial endeavor for the development of effective immunotherapies for cancer and chronic diseases. A combination of robust in vitro and in vivo models, coupled with advanced analytical techniques, is essential to dissect the underlying mechanisms of this dysfunctional state and to evaluate the efficacy of novel therapeutic agents designed to restore potent anti-tumor and anti-viral immunity.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Deciphering T-cell exhaustion in the tumor microenvironment: paving the way for innovative solid tumor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell exhaustion: from pathophysiological basics to tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Frontiers | T-cell exhaustion and stemness in antitumor immunity: Characteristics, mechanisms, and implications [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Overcoming T cell exhaustion in infection and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversing T-cell Dysfunction and Exhaustion in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subsets of exhausted CD8+ T cells differentially mediate tumor control and respond to checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. biorxiv.org [biorxiv.org]
- 12. cellgenetherapyreview.com [cellgenetherapyreview.com]
BMS-37 chemical structure and properties
An In-depth Technical Guide to the PD-L1 Inhibitor BMS-37
Introduction
This compound is a small molecule inhibitor that targets the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2][3] By disrupting the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), this compound helps to restore T-cell activity against cancer cells. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a biphenyl compound.[4] Its chemical structure and key properties are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-(2-((2,6-Dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)ethyl)acetamide[5] |
| CAS Number | 1675202-20-6[2][5] |
| Chemical Formula | C27H32N2O4[5] |
| Molecular Weight | 448.56 g/mol [5] |
| InChI Key | OYNIISWIMDFFAF-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| IC50 (PD-1/PD-L1) | 18 to 200 nM[1][6] | Value range from HTRF binding assays. |
| EC50 (Jurkat T cells) | 3 to 6 µM[1][6] | Measures unspecific toxicity. |
| Solubility | DMSO: 100 mg/mL (222.94 mM)[6] | Requires ultrasonic assistance. |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[6] | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to PD-L1, which is often overexpressed on the surface of tumor cells. This binding induces the dimerization of PD-L1 molecules.[7] The formation of this dimer sterically hinders the interaction between PD-L1 and the PD-1 receptor on T-cells. By blocking this interaction, the inhibitory signal to the T-cell is removed, leading to the restoration of its cytotoxic functions and allowing the immune system to recognize and attack cancer cells.[7][8][9]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is commonly used to screen and quantify the ability of compounds like this compound to inhibit the PD-1/PD-L1 interaction.
Objective: To determine the IC50 value of this compound for the PD-1/PD-L1 interaction.
Materials:
-
Recombinant His-tagged human PD-1 (Tag2-PD-1)
-
Recombinant Avi-tagged human PD-L1 (Tag1-PD-L1)
-
Anti-Tag1-EuK (HTRF donor)
-
Anti-Tag2-XL665 (HTRF acceptor)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Binding Domain diluent buffer)
-
384-well low-volume plates
-
HTRF-compatible microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Concentrations may range from 0.15 nM to 1000 nM.[10]
-
Reagent Preparation: Dilute Tag2-PD-1 (e.g., to 20 nM final concentration) and Tag1-PD-L1 (e.g., to 2 nM final concentration) in the assay buffer.[10]
-
Assay Plate Setup:
-
Add Tag2-PD-1 to all wells of a 384-well plate.
-
Add the this compound serial dilutions to the appropriate wells. Include wells for positive control (e.g., a known inhibitor like BMS-202) and negative control (vehicle, e.g., DMSO).[11]
-
Add Tag1-PD-L1 to initiate the binding reaction.[10]
-
The total volume in each well should be approximately 10 µL.[10]
-
-
Incubation: Incubate the plate at room temperature for a defined period, for instance, 15 minutes, to allow the binding to reach equilibrium.[10]
-
Detection: Prepare a detection reagent mix containing anti-Tag1-EuK and anti-Tag2-XL665 in detection buffer. Add 10 µL of this mix to each well.[10]
-
Final Incubation: Incubate the plate for 2 hours at room temperature, protected from light.[11]
-
Data Acquisition: Read the plate on an HTRF microplate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[11]
-
Data Analysis:
-
Calculate the HTRF ratio: (OD665 nm / OD620 nm) * 10^4.[10][11]
-
Normalize the data using the vehicle control (max signal) and a control without PD-1 (min signal).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound | CAS#:1675202-20-6 | Chemsrc [chemsrc.com]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
Early Discovery and Development of BMS-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-37 is a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[1][2] This pathway plays a crucial role in downregulating the immune system and is often exploited by cancer cells to evade immune surveillance. By blocking the interaction between PD-1, a receptor on activated T-cells, and its ligand PD-L1, expressed on tumor cells, this compound aims to restore the anti-tumor immune response. This technical guide provides an in-depth overview of the early discovery and preclinical development of this compound, detailing its mechanism of action, key experimental protocols, and available quantitative data.
Core Data Summary
| Parameter | Value | Reference |
| Target | Programmed Death-Ligand 1 (PD-L1) | [3] |
| Mechanism of Action | Induces PD-L1 dimerization, preventing its interaction with PD-1. | [3] |
| IC50 (PD-1/PD-L1 Interaction) | 18 - 200 nM | [1][2] |
| EC50 (Jurkat T-cell unspecific toxicity) | 3 - 6 µM | [2] |
| Binding Affinity (Kd) to PD-L1 | Not explicitly found for this compound. The PD-1/PD-L1 complex has an estimated Kd of 8 µM. | [3] |
Signaling Pathway and Mechanism of Action
This compound functions by directly binding to PD-L1, which is a key negative regulator of the immune response. The binding of this compound to PD-L1 induces the dimerization of PD-L1 molecules on the cell surface. This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells. The disruption of the PD-1/PD-L1 signaling axis reinvigorates exhausted T-cells, leading to an enhanced anti-tumor immune response.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and related compounds is described in patent WO2015034820A1.[4] While the patent covers a broad series of immunomodulators, the general synthetic route involves the coupling of key intermediates to construct the final biphenyl-ether scaffold. A detailed, step-by-step protocol for the specific synthesis of compound 37 is outlined within the examples of this patent document. Researchers should refer to this patent for the precise reaction conditions, purification methods, and characterization data.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a primary method for quantifying the inhibitory activity of compounds on the PD-1/PD-L1 interaction.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor and acceptor, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant tagged PD-1 and PD-L1 proteins in assay buffer.
-
Prepare HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores) in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., nanoliters) of the this compound serial dilutions in DMSO to the assay plate.
-
Add the tagged PD-1 and PD-L1 protein solutions to the wells.
-
Incubate at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add the HTRF detection reagents.
-
Incubate to allow the detection antibodies to bind to the tagged proteins.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Target Engagement
NMR spectroscopy is employed to confirm the direct binding of this compound to PD-L1 and to elucidate the structural basis of the interaction.
Principle: Chemical shift perturbation (CSP) mapping is used to identify the amino acid residues of a protein that are involved in ligand binding. This is achieved by comparing the NMR spectra of the protein in the absence and presence of the ligand.
Protocol Outline:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled recombinant human PD-L1 extracellular domain.
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a series of NMR samples containing a constant concentration of ¹⁵N-PD-L1 and increasing concentrations of this compound.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for each sample on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign the resonances to specific amino acid residues of PD-L1.
-
Overlay the ¹H-¹⁵N HSQC spectra from the titration series.
-
Calculate the chemical shift perturbations for each residue upon addition of this compound.
-
Map the residues with significant chemical shift changes onto the three-dimensional structure of PD-L1 to identify the binding site.
-
Jurkat T-Cell Viability (MTT) Assay
This assay is used to assess the general cytotoxicity of this compound on a T-cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.
Protocol Outline:
-
Cell Culture:
-
Culture Jurkat T-cells in appropriate media and conditions.
-
-
Assay Procedure (96-well plate format):
-
Seed Jurkat T-cells at a predetermined density in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the EC50 value, the concentration at which 50% of cell viability is lost.
-
Preclinical In Vivo Studies
Detailed in vivo pharmacokinetic and efficacy data for this compound are not extensively available in the public domain. However, studies on closely related compounds, such as BMS-202, provide insights into the potential in vivo profile. For instance, in a humanized mouse model, BMS-202 demonstrated a clear antitumor effect. It is important to note that BMS-202 also showed a direct cytotoxic effect at higher concentrations, which may contribute to its overall anti-tumor activity in addition to its immune-mediated mechanism.
Further preclinical development would necessitate comprehensive in vivo studies for this compound, including:
-
Pharmacokinetic studies: To determine parameters such as oral bioavailability, plasma concentration-time profiles, half-life, and tissue distribution in relevant animal models (e.g., mice).
-
Efficacy studies: To evaluate the anti-tumor activity in various syngeneic or xenograft tumor models, often in combination with other therapeutic agents. These studies would typically involve monitoring tumor growth inhibition and analyzing the tumor microenvironment for immune cell infiltration and activation.
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction that operates through a distinct mechanism of inducing PD-L1 dimerization. The early discovery and development of this compound have been guided by a combination of biochemical and cell-based assays, as well as structural biology techniques. While the initial in vitro characterization is promising, further detailed in vivo studies are required to fully establish its therapeutic potential. This technical guide provides a foundational understanding of the core preclinical data and methodologies associated with this compound, serving as a valuable resource for researchers in the field of cancer immunotherapy.
References
Target Validation of BMS-37 in Immuno-Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. These agents, by blocking inhibitory signals that dampen anti-tumor immune responses, unleash the body's own defenses to combat malignancies. A key immune checkpoint pathway involves the interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), often overexpressed on tumor cells. While monoclonal antibodies targeting this axis have shown significant clinical success, there is a growing interest in the development of small-molecule inhibitors that offer potential advantages such as oral bioavailability and improved tumor penetration.
This technical guide focuses on the target validation of BMS-37, a small-molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb. This compound represents a class of compounds that act by directly binding to PD-L1, inducing its dimerization and thereby preventing its engagement with PD-1.[1][2] This guide will provide an in-depth overview of the mechanism of action, key experimental protocols for target validation, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: PD-L1 Dimerization
Unlike antibody-based inhibitors that sterically hinder the PD-1/PD-L1 interaction, this compound and its analogues employ a distinct mechanism. These small molecules bind to a hydrophobic pocket at the interface of two PD-L1 monomers, stabilizing a dimeric form of the protein.[1][2][3][4] This induced dimerization occludes the PD-1 binding site on PD-L1, effectively preventing the formation of the PD-1/PD-L1 complex and the subsequent transmission of inhibitory signals to the T-cell.[1][2] This unique mode of action has been elucidated through structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Quantitative Data Summary
The potency and cellular activity of this compound and related compounds have been characterized using various biochemical and cell-based assays. The following table summarizes key quantitative data reported in the literature.
| Compound | Assay Type | Parameter | Value | Reference(s) |
| This compound | PD-1/PD-L1 Complex Inhibition | IC50 | 18 - 200 nM | [5][6] |
| This compound | Modified Jurkat T-cell Toxicity | EC50 | 3 - 6 µM | [5][6] |
| BMS-202 | PD-1/PD-L1 Interaction Blockade | Stoichiometric (NMR) | - | [2][7] |
| BMS-1001 | PD-1/PD-L1 Interaction (Cell-based) | IC50 | ~50 nM | [8] |
| BMS-1166 | PD-1/PD-L1 Interaction (Cell-based) | IC50 | ~20 nM | [8] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition
This biochemical assay is a gold standard for quantifying the ability of a compound to disrupt the PD-1/PD-L1 interaction in a high-throughput format.[9]
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His-d2 or other suitable donor fluorophore-conjugated antibody
-
Anti-Fc-Tb or other suitable acceptor fluorophore-conjugated antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
Test compound (e.g., this compound) serially diluted in DMSO
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. A common starting concentration is 10 µM with 1:3 serial dilutions.
-
In a 384-well plate, add 2 µL of the diluted compound or vehicle control (DMSO).
-
Add 4 µL of a solution containing the anti-His-donor and PD-1-His protein complex. The final concentration of PD-1 should be in the low nanomolar range (e.g., 5 nM).
-
Add 4 µL of a solution containing the anti-Fc-acceptor and PD-L1-Fc protein complex. The final concentration of PD-L1 should be optimized for a robust signal window (e.g., 20 nM).[10]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
T-cell Activation/Co-culture Assay
This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell effector functions.
Materials:
-
PD-L1 positive tumor cell line (e.g., MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compound (e.g., this compound) at various concentrations
-
IFN-γ or IL-2 ELISA kit
-
Flow cytometer and relevant antibodies (e.g., anti-CD25, anti-CD69)
Procedure:
-
Seed the PD-L1 positive tumor cells in a 96-well plate and allow them to adhere overnight.
-
Isolate T-cells from healthy donor PBMCs.
-
Pre-activate T-cells with anti-CD3/CD28 antibodies for 24-48 hours. Confirm PD-1 expression on T-cells via flow cytometry.
-
Remove the media from the tumor cells and add the test inhibitor at various concentrations.
-
Add the pre-activated T-cells to the wells containing tumor cells and inhibitor at an appropriate Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
-
Co-culture the cells for 48-72 hours.
-
Collect the supernatant to measure cytokine production (e.g., IFN-γ) using an ELISA kit.
-
Harvest the T-cells and stain for activation markers (e.g., CD25, CD69) for analysis by flow cytometry.
-
Plot the cytokine concentration or percentage of activated T-cells against the inhibitor concentration to determine the EC50 value.
Mandatory Visualizations
Caption: PD-1 signaling pathway and the inhibitory mechanism of this compound.
Caption: General experimental workflow for small-molecule immune checkpoint inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for BMS-37: An In Vitro Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-37 is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[1][2] By disrupting the binding of PD-L1 on tumor cells to the PD-1 receptor on T cells, this compound can reinvigorate exhausted T cells and enhance their anti-tumor activity.[3][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound directly binds to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T cells.[5] This blockade restores T-cell receptor (TCR) signaling, which is normally suppressed by the PD-1/PD-L1 axis. The restored TCR signaling leads to the activation of downstream pathways, including the PI3K/Akt and Ras/MEK/ERK pathways, ultimately promoting T-cell proliferation, cytokine release, and cytotoxic activity against tumor cells.[6]
Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: PD-1/PD-L1 signaling pathway and this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the key in vitro activity parameters for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 18 - 200 nM | PD-1/PD-L1 Binding Assay | [1][2] |
| EC50 | 3 - 6 µM | Jurkat T Cell Toxicity | [1][2] |
Table 2: Representative Data from a PD-1/PD-L1 Blockade Bioassay
| This compound Concentration (µM) | Luminescence (RLU) | Fold Induction (over No Treatment) |
| 0 (No Treatment) | 10,000 | 1.0 |
| 0.01 | 15,000 | 1.5 |
| 0.1 | 35,000 | 3.5 |
| 1 | 80,000 | 8.0 |
| 10 | 120,000 | 12.0 |
| 100 | 125,000 | 12.5 |
Experimental Protocols
PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of this compound to block the interaction between PD-1 and PD-L1, leading to the activation of a reporter gene in T cells. A common method utilizes Jurkat T cells engineered to express PD-1 and a Nuclear Factor of Activated T-cells (NFAT) response element driving luciferase expression. These are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator.
Materials:
-
PD-1/NFAT Reporter Jurkat cells
-
PD-L1 expressing antigen-presenting cells (e.g., CHO-K1 or HEK293)
-
TCR activator (e.g., anti-CD3 antibody)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Protocol Workflow:
Caption: Experimental workflow for the PD-1/PD-L1 Blockade Bioassay.
Detailed Steps:
-
Cell Seeding: Seed the PD-L1 expressing cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells containing the PD-L1 expressing cells and add 50 µL of the this compound dilutions.
-
Co-culture: Add 50 µL of PD-1/NFAT Reporter Jurkat cells (at a density of 2 x 105 cells/mL) to each well.
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2.
-
Luminescence Measurement: After incubation, add 100 µL of luciferase assay reagent to each well. Mix gently and incubate at room temperature for 10 minutes. Measure the luminescence using a plate reader.
T-cell Mediated Tumor Cell Killing Assay
This assay assesses the ability of this compound to enhance the cytotoxic activity of T cells against tumor cells.
Materials:
-
Tumor cell line expressing PD-L1 (e.g., MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay or a cell viability reagent like CellTiter-Glo®)
Protocol Workflow:
Caption: Experimental workflow for the T-cell mediated tumor cell killing assay.
Detailed Steps:
-
Tumor Cell Seeding: Seed the PD-L1 expressing tumor cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Allow them to adhere overnight.
-
Co-culture and Treatment: The next day, add T cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1 or 10:1). Simultaneously, add this compound at various concentrations. Include appropriate controls (tumor cells alone, tumor cells with T cells but no this compound, and T cells alone).
-
Incubation: Co-culture the cells for 24 to 72 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement: Determine the percentage of tumor cell lysis using a suitable cytotoxicity assay kit according to the manufacturer's instructions. For example, measure the release of lactate dehydrogenase (LDH) into the supernatant or assess the viability of the remaining adherent tumor cells.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The PD-1/PD-L1 blockade bioassay is ideal for determining the potency of the compound in a mechanistic context, while the T-cell mediated killing assay provides a functional readout of its immune-stimulatory effects. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data for the evaluation of this compound and other PD-1/PD-L1 inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. NFAT-Luc Reporter Jurkat Cell Line [en.genomeditech.com]
- 6. PD-1/PD-L1 pathway: Current research in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of BMS-37 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-37 is a small molecule inhibitor that targets the Programmed Death-Ligand 1 (PD-L1).[1][2] It functions as an immune checkpoint inhibitor by binding directly to PD-L1, which induces its dimerization and prevents its interaction with the PD-1 receptor on T-cells.[3][] This action blocks the signaling pathway that leads to T-cell exhaustion, thereby restoring anti-tumor immunity.[1] Accurate preparation of a this compound stock solution is a critical first step for ensuring reproducible and reliable results in both in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[5] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using DMSO.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and storage recommendations for this compound.
| Property | Value | Citations |
| Molecular Formula | C₂₇H₃₂N₂O₄ | [1][6] |
| Molecular Weight | 448.55 g/mol | [1][6] |
| Appearance | White to off-white solid powder | [1][6] |
| Solubility in DMSO | 100 mg/mL (222.94 mM); requires sonication for dissolution. | [1] |
| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years. | [1][7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
Experimental Protocol
Materials and Equipment
-
This compound powder (CAS: 1675202-20-6)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber recommended), safety goggles, lab coat.[8][9]
Safety Precautions
-
DMSO Handling: DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved substances with it.[9][10] All handling should be performed in a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of DMSO-containing waste according to your institution's hazardous waste guidelines.[9]
Stock Solution Calculation
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) x 1000
Example Calculation for a 10 mM Stock Solution in 1 mL:
-
Mass (mg) = 10 mM x 448.55 g/mol x 0.001 L x 1000
-
Mass (mg) = 4.486 mg
Therefore, 4.486 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Preparation Procedure
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the calculated mass of this compound powder (e.g., 4.486 mg) and add it to the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the this compound powder. It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact solubility.[1][12][13]
-
Dissolution: Cap the vial tightly and vortex thoroughly. To ensure complete dissolution, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear and free of particulates.[1] Gentle warming can also be applied if necessary.[13]
-
Aliquoting and Storage: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots protected from light at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action Signaling Pathway
Caption: this compound inhibits the PD-1/PD-L1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1675202-20-6 | Chemsrc [chemsrc.com]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. captivatebio.com [captivatebio.com]
- 8. scribd.com [scribd.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. The safe use of dimethyl sulfoxide in the laboratory [yufenggp.com]
- 11. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosing of Small Molecule PD-L1 Inhibitors in Murine Tumor Models
A Note on the Selected Compound: Initial searches for in vivo dosing regimens for BMS-37 , a known small molecule inhibitor of the PD-1/PD-L1 interaction, did not yield publicly available data. This may be due to a variety of factors, including the compound's toxicity profile or its primary use as a research tool for in vitro studies. In light of this, and to provide a comprehensive and data-supported protocol, this document focuses on a closely related and well-documented Bristol Myers Squibb small molecule PD-L1 inhibitor, BMS-202 (also known as PCC0208025). BMS-202 has published in vivo efficacy data in various murine tumor models, making it a suitable exemplar for researchers interested in this class of compounds.
Introduction
BMS-202 is a potent, non-peptidic small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1). By binding to PD-L1, BMS-202 induces its dimerization, which in turn blocks the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), on T cells. This blockade disrupts a key immune checkpoint pathway that tumors exploit to evade immune surveillance, thereby restoring anti-tumor T cell activity. These application notes provide an overview of the preclinical in vivo use of BMS-202 in murine tumor models, including dosing, efficacy, and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of BMS-202 in various murine tumor models.
Table 1: Summary of In Vivo Efficacy of BMS-202 in Syngeneic Murine Tumor Models
| Tumor Model | Mouse Strain | Drug Concentration | Dosing Schedule | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| B16-F10 Melanoma | C57BL/6 | 30 mg/kg | Twice daily | Oral gavage | Significant decrease in tumor volume and weight | [1][2][3] |
| B16-F10 Melanoma | C57BL/6 | 60 mg/kg | Twice daily | Oral gavage | 57.97% | [1][2][3][4] |
| CMT167 Lung Carcinoma | C57BL/6 | 30 mg/kg | Not specified | Not specified | 31.6% | [4] |
| CMT167 Lung Carcinoma | C57BL/6 | 60 mg/kg | Not specified | Not specified | 57.97% | [4] |
Table 2: Summary of In Vivo Efficacy of BMS-202 in Xenograft and Humanized Murine Tumor Models
| Tumor Model | Mouse Strain | Drug Concentration | Dosing Schedule | Administration Route | Tumor Growth Inhibition (TGI) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | A375 Melanoma | Nude mice | 20 mg/kg | Every 3 days | Intraperitoneal injection | Significant inhibition of tumor proliferation |[5] | | SCC-3 Lymphoma | Humanized MHC-dKO NOG mice | 20 mg/kg | Daily for 9 days | Intraperitoneal injection | 41% |[6][7] |
Experimental Protocols
Syngeneic B16-F10 Melanoma Model
This protocol is adapted from studies investigating the efficacy of BMS-202 in an immunocompetent murine melanoma model.[1][2][3]
Materials:
-
B16-F10 murine melanoma cells
-
C57BL/6 mice (male, 6-8 weeks old)
-
Matrigel
-
BMS-202 (PCC0208025)
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Calipers
-
Anesthetic (e.g., pentobarbital sodium)
Procedure:
-
Cell Culture: Culture B16-F10 cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and wash the B16-F10 cells.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 105 cells in a volume of 100 µL into the dorsal flank of each C57BL/6 mouse.
-
-
Animal Randomization and Treatment:
-
Two days post-implantation, when tumors are palpable, randomly divide the mice into treatment and control groups (n=8-12 per group).
-
Prepare the BMS-202 formulation for oral gavage.
-
Administer BMS-202 at 30 mg/kg or 60 mg/kg (in a volume of 0.1 mL/10 g body weight) via oral gavage twice daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days, starting from day 7 post-implantation.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring for a predefined period (e.g., 20 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
A375 Melanoma Xenograft Model
This protocol is based on a study evaluating the direct anti-tumor effects of BMS-202 in a human melanoma xenograft model.[5]
Materials:
-
A375 human melanoma cells
-
Nude mice (athymic)
-
BMS-202
-
Vehicle (e.g., saline)
-
Intraperitoneal injection needles
-
Calipers
Procedure:
-
Cell Culture: Maintain A375 cells in appropriate culture conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend A375 cells in sterile culture medium.
-
Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the dorsal region of each nude mouse.
-
-
Animal Randomization and Treatment:
-
Allow tumors to grow to a size of 50-100 mm3.
-
Randomize mice into treatment and control groups (n=5 per group).
-
Administer BMS-202 at 20 mg/kg via intraperitoneal injection every 3 days.
-
Administer the vehicle to the control group following the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor size and body weight regularly throughout the experiment.
-
-
Endpoint and Analysis:
-
At the study endpoint, euthanize the mice, and excise tumors for weighing and further analysis (e.g., Ki-67 staining).
-
Visualizations
Signaling Pathway Diagram
References
- 1. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Co-culture Assay with Jurkat T-cells and the PD-1/PD-L1 Inhibitor BMS-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint regulators that play a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response. Consequently, the development of inhibitors targeting the PD-1/PD-L1 interaction is a major focus in cancer immunotherapy.
This document provides detailed application notes and protocols for an in vitro co-culture assay utilizing Jurkat T-cells to evaluate the efficacy of small molecule inhibitors of the PD-1/PD-L1 pathway, with a specific focus on BMS-37. Jurkat cells, an immortalized human T-lymphocyte cell line, are a well-established model for studying T-cell signaling and activation.[1][2] This assay provides a robust and reproducible platform for screening and characterizing novel immunomodulatory compounds.
This compound is a small molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint.[3][4] It has been shown to bind to PD-L1, inducing its dimerization and thereby preventing its interaction with PD-1.[5] This application note will describe a co-culture system consisting of Jurkat T-cells engineered to express a reporter gene under the control of a T-cell activation-dependent promoter (e.g., NFAT or IL-2) and an antigen-presenting cell (APC) line engineered to express both a T-cell receptor (TCR) activator and human PD-L1. In this system, the blockade of the PD-1/PD-L1 interaction by this compound will restore T-cell activation, leading to a measurable increase in the reporter signal.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant small molecule inhibitors in Jurkat T-cell based assays. This data is essential for experimental design and interpretation of results.
Table 1: Potency and Toxicity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PD-L1/PD-1 complex) | 18 - 200 nM | Biochemical Assay | [3][6] |
| EC50 (Unspecific Toxicity) | 3 - 6 µM | Modified Jurkat T-cells | [3][6] |
Table 2: Comparative Efficacy of Small Molecule PD-L1 Inhibitors in Jurkat Co-culture Assays
| Compound | EC50 (Jurkat Activation) | Co-culture System | Reference |
| INCB086550 | 3.67 ± 1.21 nM | Jurkat-CHO | [7] |
| Evixapodlin | 13.02 ± 4.33 nM | Jurkat-CHO | [7] |
| MAX-10181 | >4000 nM | Jurkat-CHO | [7] |
Experimental Protocols
This section provides a detailed methodology for a co-culture assay to assess the activity of this compound. This protocol is based on established methods using engineered Jurkat T-cells and artificial antigen-presenting cells.[1][3][7][8]
Materials and Reagents
-
Cell Lines:
-
Jurkat T-cells expressing a reporter gene (e.g., NFAT-luciferase or IL-2 promoter-luciferase) and human PD-1 (e.g., Jurkat-Lucia™ TCR-hPD-1).
-
Antigen-presenting cells (APCs) expressing a TCR activator and human PD-L1 (e.g., Raji-APC-hPD-L1 or CHO/TRCAct/PD-L1).
-
-
Small Molecule Inhibitor:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM).
-
-
Cell Culture Reagents:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
-
Assay Reagents:
-
Luciferase assay substrate.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Microplate reader.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Jurkat T-cell co-culture assay.
Step-by-Step Protocol
Day 1: Seeding of Antigen-Presenting Cells (APCs)
-
Culture the PD-L1 expressing APCs (e.g., CHO/TRCAct/PD-L1) according to the supplier's recommendations.
-
On the day of the experiment, harvest the cells and resuspend them in fresh culture medium.
-
Seed the APCs into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Co-culture and Treatment with this compound
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM to capture the full dose-response curve.
-
Carefully remove the medium from the wells containing the APCs.
-
Add 50 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO) and no-treatment controls.
-
Harvest the Jurkat T-cells and resuspend them in fresh culture medium at a density that will result in the desired effector-to-target (E:T) ratio (e.g., 1:1 or 10:1) when added to the APCs. A common density is 2 x 10^5 cells/mL.[9]
-
Add 50 µL of the Jurkat T-cell suspension to each well, bringing the total volume to 100 µL.
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for the desired time period (typically ranging from 6 to 48 hours, which should be optimized for the specific cell lines and reporter system).[8][9]
Day 2 or 3: Readout and Data Analysis
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Alternative Readouts
In addition to a luciferase reporter assay, the following readouts can be used to assess T-cell activation:
-
Cytokine Secretion: Collect the cell culture supernatant before adding the luciferase substrate and measure the concentration of secreted cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.[1][5][9]
-
Flow Cytometry: Analyze the expression of T-cell activation markers (e.g., CD69, CD25) on the Jurkat T-cells.
Signaling Pathways
The following diagram illustrates the key signaling pathways involved in the Jurkat T-cell co-culture assay and the mechanism of action of this compound.
Caption: PD-1/PD-L1 signaling and this compound mechanism of action.
Upon engagement of the TCR by the TCR activator on the APC, a signaling cascade is initiated in the Jurkat T-cell, leading to the activation of transcription factors such as NFAT and NF-κB.[6][7][9] These transcription factors then drive the expression of the reporter gene. However, the interaction of PD-L1 on the APC with PD-1 on the Jurkat T-cell delivers an inhibitory signal that dampens the TCR signaling cascade, resulting in reduced reporter gene expression. This compound acts by binding to PD-L1, preventing its interaction with PD-1 and thereby restoring the T-cell activation signal.
References
- 1. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. invivogen.com [invivogen.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation with BMS-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response and a critical area of study in immunology and drug development. Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules, a cascade of intracellular signaling events leads to T-cell proliferation, differentiation, and effector functions, including cytokine production. The modulation of T-cell activation is a key therapeutic strategy for various diseases, including cancer and autoimmune disorders.
BMS-37 is an investigational small molecule immunomodulator designed to enhance T-cell activation by targeting key negative regulatory pathways. These application notes provide a detailed protocol for analyzing the effects of this compound on T-cell activation using multi-color flow cytometry. The described methods allow for the precise quantification of activated T-cell subsets and their functional responses.
Principle of the Assay
This protocol utilizes the principles of flow cytometry to identify and quantify the expression of cell surface markers associated with T-cell activation. Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated in vitro in the presence or absence of this compound. Following stimulation, cells are stained with a panel of fluorescently labeled antibodies targeting key T-cell lineage and activation markers. Flow cytometric analysis enables the characterization of distinct T-cell populations and the assessment of the impact of this compound on their activation status.
T-Cell Activation Signaling Pathway
T-cell activation is initiated by the binding of the T-cell receptor (TCR) to a specific peptide-MHC complex on an antigen-presenting cell (APC), constituting "Signal 1".[1][2] A crucial co-stimulatory signal, "Signal 2", is delivered through the interaction of CD28 on the T-cell with CD80/CD86 on the APC.[3] These signals trigger a signaling cascade involving lymphocyte-specific protein tyrosine kinase (Lck) and ZAP70, leading to the activation of downstream pathways such as PLCγ1 and PI3K.[3][4] This cascade ultimately results in the expression of activation markers, cytokine production, and T-cell proliferation.[1][2] this compound is hypothesized to enhance this process by inhibiting a negative regulatory checkpoint within this pathway, thereby lowering the threshold for T-cell activation.
Caption: Hypothetical signaling pathway of T-cell activation and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.[3]
-
Collect the buffy coat containing the mononuclear cells and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.[3]
-
Discard the supernatant and resuspend the cell pellet in complete RPMI medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Activation and Treatment with this compound
Materials:
-
Isolated PBMCs
-
Complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom culture plate
Procedure:
-
Prepare a 96-well plate by coating the wells with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the isolated PBMCs in complete RPMI medium at a density of 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to each well at a final concentration of 1-5 µg/mL.[5]
-
Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and an unstimulated control (no anti-CD3/CD28).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24-72 hours.
Protocol 3: Staining for Flow Cytometry Analysis
Materials:
-
Treated and control cells from Protocol 2
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
FACS tubes or 96-well V-bottom plate
Procedure:
-
Harvest the cells from the culture plate and transfer them to FACS tubes or a 96-well V-bottom plate.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1-2 mL of FACS buffer and repeat the centrifugation.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C to block non-specific antibody binding.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the cells and incubate for 20-30 minutes at 4°C in the dark.[3]
-
Wash the cells twice with 1-2 mL of FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Data Presentation
Table 1: Recommended Flow Cytometry Antibody Panel
| Target | Fluorochrome | Purpose |
| CD3 | FITC | Pan T-cell marker[6][7] |
| CD4 | PE | Helper T-cell marker[6][7] |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell marker[6][7] |
| CD69 | APC | Early activation marker[6][8] |
| CD25 | PE-Cy7 | Late activation marker[6][8] |
| 7-AAD | - | Viability marker[3] |
Table 2: Hypothetical Results of this compound on T-Cell Activation Marker Expression
| Treatment Condition | % CD69+ in CD4+ T-cells | % CD25+ in CD4+ T-cells | % CD69+ in CD8+ T-cells | % CD25+ in CD8+ T-cells |
| Unstimulated | 2.5 ± 0.8 | 5.1 ± 1.2 | 1.8 ± 0.5 | 4.5 ± 1.0 |
| Stimulated (Vehicle) | 35.2 ± 4.5 | 28.9 ± 3.7 | 40.1 ± 5.1 | 32.6 ± 4.2 |
| Stimulated + this compound (10 nM) | 48.7 ± 5.9 | 40.3 ± 4.8 | 55.4 ± 6.3 | 45.8 ± 5.5 |
| Stimulated + this compound (100 nM) | 65.4 ± 7.2 | 58.1 ± 6.1 | 70.2 ± 7.8 | 62.9 ± 6.9 |
| Stimulated + this compound (1 µM) | 78.9 ± 8.1 | 72.5 ± 7.5 | 82.6 ± 8.5 | 75.3 ± 7.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow and Gating Strategy
Caption: A streamlined workflow for assessing the impact of this compound on T-cell activation.
Caption: A representative gating strategy for identifying activated T-cell subsets.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability | Harsh cell handling during isolation or washing. | Ensure gentle pipetting and centrifugation. Use fresh viability dye. |
| Weak T-cell Activation | Suboptimal concentration of anti-CD3/CD28 antibodies. | Titrate the concentrations of stimulating antibodies. Ensure proper coating of the plate. |
| High Background Staining | Non-specific antibody binding. Inadequate washing. | Include an Fc block step. Ensure sufficient washing after antibody incubation. Titrate antibody concentrations. |
| Inconsistent Results | Variation in experimental conditions. | Maintain consistency in incubation times, reagent concentrations, and instrument settings between experiments. |
Conclusion
The protocols and guidelines presented here offer a robust framework for evaluating the immunomodulatory effects of this compound on T-cell activation. By employing multi-color flow cytometry, researchers can obtain detailed insights into how this compound influences the expression of key activation markers on different T-cell subsets. This information is invaluable for the preclinical assessment and development of novel T-cell-targeted therapeutics.
References
- 1. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to T and B lymphocytes - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 7. Flow cytometry markers guide | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Measuring IFN-γ Release Following BMS-37 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-37 is a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[1] By binding to PD-L1, this compound induces its dimerization and prevents its interaction with the PD-1 receptor on activated T cells.[2][3] This blockade disrupts the inhibitory signaling that suppresses T-cell activity, leading to the restoration of effector T-cell functions, including the secretion of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).[4][5] The measurement of IFN-γ release is a critical biomarker for assessing the biological activity of immune checkpoint inhibitors like this compound. IFN-γ is a pleiotropic cytokine that plays a central role in the anti-tumor immune response.[6][7][8]
These application notes provide a framework for quantifying IFN-γ secretion from immune cells following treatment with this compound. The protocols described herein are intended for in vitro studies using human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
Key Applications
-
Pharmacodynamic (PD) Biomarker Analysis: Quantifying IFN-γ release serves as a direct measure of this compound's on-target effect, providing crucial information for dose-response studies and determining the optimal biological dose.
-
Mechanism of Action Studies: Elucidating the downstream effects of PD-L1 blockade on T-cell effector functions.
-
Immunomonitoring: Assessing the immune-stimulatory potential of this compound in pre-clinical and clinical settings.
-
Combination Therapy Evaluation: Evaluating the synergistic or additive effects of this compound when used in combination with other immunomodulatory agents.
Data Presentation
The following tables present illustrative data on IFN-γ release in response to this compound treatment. This data is hypothetical and intended for demonstration purposes to guide experimental design and data analysis.
Table 1: Dose-Dependent IFN-γ Release from Activated PBMCs Treated with this compound (ELISA)
| This compound Concentration (nM) | IFN-γ Concentration (pg/mL) ± SD | Fold Change vs. Vehicle Control |
| 0 (Vehicle) | 150 ± 25 | 1.0 |
| 10 | 350 ± 45 | 2.3 |
| 50 | 800 ± 70 | 5.3 |
| 100 | 1500 ± 120 | 10.0 |
| 500 | 2200 ± 180 | 14.7 |
| 1000 | 2350 ± 200 | 15.7 |
Table 2: Frequency of IFN-γ Secreting Cells in Response to this compound Treatment (ELISpot)
| This compound Concentration (nM) | Spot Forming Cells (SFCs) per 10^5 Cells ± SD | Fold Change vs. Vehicle Control |
| 0 (Vehicle) | 50 ± 8 | 1.0 |
| 10 | 120 ± 15 | 2.4 |
| 50 | 280 ± 25 | 5.6 |
| 100 | 550 ± 40 | 11.0 |
| 500 | 750 ± 60 | 15.0 |
| 1000 | 780 ± 65 | 15.6 |
Experimental Protocols
Protocol 1: Quantification of Secreted IFN-γ by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of IFN-γ in cell culture supernatants.
Materials:
-
Human IFN-γ ELISA Kit (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)
-
This compound (MedChemExpress or other reputable supplier)[9][5]
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
T-cell Activation: Add a T-cell activation stimulus to all wells (except for unstimulated controls).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform the IFN-γ ELISA according to the manufacturer's instructions.[10] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for human IFN-γ.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and a standard curve of recombinant human IFN-γ.
-
Incubating and washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing the plate.
-
Adding streptavidin-HRP.
-
Incubating and washing the plate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
Reading the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.
Protocol 2: Enumeration of IFN-γ Secreting Cells by ELISpot
This protocol describes the use of an Enzyme-Linked Immunospot (ELISpot) assay to determine the frequency of IFN-γ-secreting cells.
Materials:
-
Human IFN-γ ELISpot Kit (e.g., from Mabtech, R&D Systems, or BD Biosciences)
-
This compound
-
Human PBMCs
-
T-cell activation stimuli
-
Complete RPMI-1640 medium
-
96-well PVDF membrane plates
-
CO2 incubator
-
ELISpot reader
Procedure:
-
Plate Preparation: Pre-wet the PVDF membrane plate with 35% ethanol, wash with sterile water, and coat with the anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with complete RPMI-1640 medium. Seed PBMCs at a density of 2.5 x 10^5 cells/well.
-
This compound Treatment and T-cell Activation: Add serial dilutions of this compound and a T-cell activation stimulus to the wells.
-
Incubation: Incubate the plate for 18-24 hours in a CO2 incubator.
-
Cell Lysis and Washing: Discard the cells and wash the plate with PBS containing 0.05% Tween-20.
-
Detection: Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-HRP. After incubation and washing, add the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Data Analysis: Wash the plate with water and allow it to dry. Count the number of spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
References
- 1. Kinetics of interferon‐γ secretion and its regulatory factors in the early phase of acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lymphocyte Counts and Multiple Sclerosis Therapeutics: Between Mechanisms of Action and Treatment-Limiting Side Effects | MDPI [mdpi.com]
- 3. Progress in interferon-gamma release assay development and applications: an unfolding story of translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Immunoglobulin G and Interferon-Gamma Responses After Different Booster Strategies of CoronaVac and BNT162b2 Vaccines in Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an interferon-gamma enzyme-linked immunosorbent spot assay to evaluate cell-mediated immunity against severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dysregulation in IFN-γ signaling and response: the barricade to tumor immunotherapy [frontiersin.org]
- 7. γδ T Cells Provide an Early Source of Interferon γ in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon gamma (IFN-γ) negative CD4+ and CD8+ T-cells can produce immune mediators in response to viral antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory B and T lymphocytes in multiple sclerosis: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of PD-1/PD-L1 Interaction Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay with BMS-37
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[1] Small molecule inhibitors that disrupt this interaction are of significant interest in oncology drug discovery. BMS-37 is a known small-molecule inhibitor that targets PD-L1, preventing its binding to PD-1.[1][2] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology ideal for high-throughput screening (HTS) of such inhibitors.[3][4] This application note provides a detailed protocol for an HTRF-based binding assay to identify and characterize inhibitors of the PD-1/PD-L1 interaction, using this compound as a reference compound.
Assay Principle
This HTRF assay is a competitive binding assay. It utilizes a recombinant human PD-L1 protein tagged with a terbium cryptate (donor fluorophore) and a recombinant human PD-1 protein tagged with d2 (acceptor fluorophore). When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal. A potential inhibitor, such as this compound, will bind to PD-L1 and disrupt its interaction with PD-1, leading to a decrease in the FRET signal. The signal is measured as a ratio of the acceptor's emission at 665 nm to the donor's emission at 620 nm, which minimizes well-to-well variability.[5][6]
Signaling Pathway and Assay Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the HTRF assay.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the PD-1/PD-L1 HTRF inhibition assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human PD-1-d2 conjugate
-
Recombinant Human PD-L1-Terbium conjugate
-
This compound (or other test compounds)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol for PD-1/PD-L1 Inhibition Assay
-
Compound Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure :
-
Dispense 2 µL of diluted this compound or test compound into the wells of a 384-well plate. For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration.
-
Add 4 µL of PD-L1-Terbium conjugate diluted in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Add 4 µL of PD-1-d2 conjugate diluted in assay buffer to each well.
-
Seal the plate and incubate for 2 to 4 hours at room temperature, protected from light.[5]
-
Read the plate on an HTRF-compatible reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).[5]
-
Data Analysis
-
HTRF Ratio Calculation : The HTRF ratio is calculated for each well using the following formula:
-
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000.[5]
-
-
Percentage Inhibition Calculation :
-
Determine the percentage of inhibition for each compound concentration using the following equation: % Inhibition = [1 - (Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)] x 100
-
Positive Control : Max FRET signal (PD-1 + PD-L1, no inhibitor).
-
Negative Control : Min FRET signal (assay buffer only or high concentration of inhibitor).
-
-
-
IC50 Determination :
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Data Presentation
Table 1: HTRF Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.85 | A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent. |
| Signal to Background (S/B) | 12 | The ratio of the positive control signal to the negative control signal. |
| Assay Window | 11 | The difference between the positive and negative control signals, normalized to the negative control. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Table 2: Inhibition of PD-1/PD-L1 Interaction by this compound
| This compound Conc. (nM) | HTRF Ratio (Mean ± SD) | % Inhibition |
| 0 (Positive Control) | 3500 ± 150 | 0% |
| 1 | 3350 ± 120 | 4.7% |
| 10 | 2800 ± 100 | 22.6% |
| 50 | 1800 ± 90 | 54.8% |
| 100 | 1200 ± 75 | 74.2% |
| 500 | 700 ± 50 | 90.3% |
| 1000 | 550 ± 40 | 95.2% |
| 10000 (Negative Control) | 400 ± 30 | 100% |
| IC50 (nM) | 45.2 |
The HTRF assay protocol described here provides a sensitive, robust, and high-throughput method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction. The use of a well-characterized inhibitor like this compound allows for the validation of assay performance and provides a benchmark for the evaluation of novel compounds. This assay is a valuable tool for the discovery and development of new cancer immunotherapies.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HTRF: a technology tailored for biomarker determination—novel analytical detection system suitable for detection of specific autoimmune antibodies as biomarkers in nanogram level in different body fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-37 in a Humanized Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of BMS-37, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, in a humanized mouse model for preclinical cancer immunotherapy research. The information presented herein is based on studies conducted with the closely related and well-characterized compound BMS-202, which shares a similar mechanism of action. BMS small molecule inhibitors function by inducing the dimerization of PD-L1, which sterically hinders its binding to the PD-1 receptor on T cells, thereby abrogating the inhibitory signal and restoring anti-tumor immunity.[1][2][3]
Humanized mouse models, particularly those reconstituted with a human immune system, are invaluable tools for evaluating the efficacy and mechanism of action of human-specific immunotherapies.[4][5] This document outlines the generation of a humanized mouse model, protocols for in vivo efficacy studies of this compound, and methods for pharmacodynamic analysis of the anti-tumor immune response.
Mechanism of Action: PD-1/PD-L1 Inhibition by this compound
The PD-1/PD-L1 axis is a critical immune checkpoint that regulates T cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to PD-1 on activated T cells, leading to T cell exhaustion and immune evasion. This compound and related compounds are designed to disrupt this interaction. By binding to PD-L1, these small molecules induce its dimerization, preventing its engagement with PD-1 and thereby releasing the "brake" on the anti-tumor T cell response.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of BMS-202, a representative BMS PD-1/PD-L1 small molecule inhibitor.
Table 1: In Vitro Activity of BMS-202
| Cell Line | Assay | Endpoint | IC50 | Reference |
| SCC-3 (PD-L1 positive) | Proliferation | Inhibition | 15 µM | [1][2] |
| Jurkat (anti-CD3 activated) | Proliferation | Inhibition | 10 µM | [1][2] |
| HCT116 / SW480 | PD-1/PD-L1 Interaction | Inhibition | 0.018 µM | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of BMS-202 in a Humanized Mouse Model
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 (colorectal cancer) | 60 mg/kg BMS-202, twice daily | 50% | [4][6] |
| SW480 (colorectal cancer) | 60 mg/kg BMS-202, twice daily | 50% | [4][6] |
Table 3: Pharmacodynamic Effects of BMS-202 in a Humanized Mouse Model
| Parameter | Tissue | Effect | Magnitude of Change | Reference |
| CD8+ T Cells | Spleen | Increase | ~30% to ~45% | [4] |
| Regulatory T Cells (Tregs) | Spleen | Decrease | Robustly decreased | [4] |
| CD8+ T Cell Infiltration | Tumor | Increase | Significantly increased | [4] |
| IFN-γ Secretion | Tumor | Increase | Higher in treated group | [4] |
| Ki-67 Expression | Tumor | Decrease | Decreased compared to control | [4] |
Experimental Protocols
Protocol 1: Generation of a Humanized Mouse Model (Hu-NCG)
This protocol describes the generation of immunodeficient mice reconstituted with a human immune system via the transplantation of human CD34+ hematopoietic stem cells (HSCs).
Materials:
-
NOD-Prkdcscid Il2rg-null (NCG) mice, 4-5 weeks old
-
Human CD34+ hematopoietic stem cells (HSCs)
-
Irradiator
-
Sterile PBS
Procedure:
-
Sublethally irradiate NCG mice with 150 cGy. This step is crucial for myeloablation to allow for the engraftment of human HSCs.[4]
-
Within 24 hours of irradiation, intravenously inject 1 x 10^5 human CD34+ HSCs into the tail vein of each mouse.
-
Monitor the reconstitution of the human immune system by performing flow cytometry on peripheral blood samples at 4, 8, and 12 weeks post-transplantation. A successful engraftment is typically characterized by >25% human CD45+ cells in the peripheral blood.[4]
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details a study to evaluate the anti-tumor efficacy of this compound in a humanized mouse model bearing human tumor xenografts.
Materials:
-
Humanized NCG mice (from Protocol 1)
-
Human cancer cell line (e.g., HCT116 or SW480 colorectal cancer cells)
-
This compound (or representative compound BMS-202)
-
Vehicle for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate 5 x 10^6 human cancer cells (e.g., HCT116) into the flank of the humanized NCG mice.[4]
-
Monitor tumor growth. When tumors reach an average volume of approximately 50 mm³, randomize the mice into treatment and control groups (n=5 per group).[4]
-
Administer this compound at a dose of 60 mg/kg via oral gavage twice daily. The control group should receive the vehicle alone.[4]
-
Continue treatment for 21 days.
-
Measure tumor volumes with calipers every 2-3 days throughout the study.
-
At the end of the study (day 21), sacrifice the mice and harvest the tumors for weight measurement and further analysis.[4]
Protocol 3: Pharmacodynamic Analysis
This protocol describes the analysis of immune cell populations and biomarkers in tissues from the in vivo efficacy study to understand the mechanism of action of this compound.
Materials:
-
Tumors and spleens from the efficacy study
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-human CD45, CD3, CD4, CD8, CD25, FoxP3)
-
Antibodies for immunofluorescence (e.g., anti-human CD8, IFN-γ)
-
Reagents for immunohistochemistry (e.g., anti-Ki-67)
Procedure:
-
Flow Cytometry of Splenocytes:
-
Prepare single-cell suspensions from the spleens of treated and control mice.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify human immune cell populations, including CD8+ T cells and regulatory T cells (CD4+CD25+FoxP3+).[4]
-
Analyze the samples using a flow cytometer.
-
-
Immunofluorescence of Tumor Tissue:
-
Embed harvested tumors in OCT and prepare frozen sections.
-
Stain the tumor sections with fluorescently labeled antibodies against human CD8 and IFN-γ to visualize and quantify the infiltration of cytotoxic T cells and the presence of effector cytokines within the tumor microenvironment.[4]
-
-
Immunohistochemistry of Tumor Tissue:
-
Prepare paraffin-embedded sections of the tumors.
-
Perform immunohistochemistry using an antibody against Ki-67 to assess the proliferation of tumor cells.[4]
-
LFA-1 Signaling Pathway in T Cell Adhesion
While this compound targets the PD-1/PD-L1 pathway, the resulting T cell activation involves multiple downstream signaling cascades. The Lymphocyte Function-Associated Antigen-1 (LFA-1) signaling pathway is crucial for T cell adhesion to target cells and the formation of the immunological synapse, which is essential for effective anti-tumor cytotoxicity.
Conclusion
The use of this compound and related small molecule inhibitors in humanized mouse models provides a powerful preclinical platform for the evaluation of novel cancer immunotherapies. The protocols and data presented here offer a framework for designing and executing studies to assess the efficacy and mechanism of action of such compounds. The ability to recapitulate human-specific immune responses against human tumors in an in vivo setting is critical for the translation of promising new therapies from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer: An improved humanized mouse model for the evaluation of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-37 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-37 is a small molecule inhibitor targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[1] By disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells, this compound can restore anti-tumor immunity. This document provides detailed application notes and protocols for the formulation and intraperitoneal (IP) administration of this compound for preclinical research. Due to the limited availability of specific in vivo data for this compound administered via the intraperitoneal route, this document leverages data from its close structural analog, BMS-202, to provide representative experimental protocols and expected outcomes.
Mechanism of Action: PD-1/PD-L1 Inhibition
This compound and its analogs function by binding to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T-cells.[2] This blockade abrogates the inhibitory signal, leading to T-cell activation, cytokine production (such as IFN-γ), and subsequent tumor cell apoptosis.[3][4][5]
Figure 1: Simplified signaling pathway of PD-1/PD-L1 and the inhibitory action of this compound.
Formulation Protocol for Intraperitoneal Injection
This protocol provides a method for preparing a 2.5 mg/mL solution of this compound suitable for in vivo studies. This formulation is based on a widely used vehicle for poorly soluble compounds.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Equipment:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 25.0 mg/mL stock solution. Ensure the powder is completely dissolved, using gentle warming or vortexing if necessary.
-
Formulation Steps (for 1 mL of 2.5 mg/mL working solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the solution and mix thoroughly. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.[1]
Note: It is recommended to prepare this formulation fresh on the day of use. If continuous dosing for more than two weeks is planned, the stability of this formulation under those conditions should be carefully evaluated.[1]
Data Presentation: In Vivo Efficacy of a this compound Analog (BMS-202)
The following tables summarize the in vivo efficacy of BMS-202, a close structural analog of this compound, administered intraperitoneally in various mouse tumor models. This data can be considered representative of the potential anti-tumor activity of this compound.
Table 1: Efficacy of Intraperitoneal BMS-202 in a Syngeneic Mouse Lung Carcinoma Model [4][6]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | Intraperitoneal | Daily | 884.75 ± 53.3 | - |
| BMS-202 | 30 | Intraperitoneal | Daily | 609 ± 41.5 | 31.6 |
| BMS-202 | 60 | Intraperitoneal | Daily | 371.88 ± 47.5 | 57.97 |
Table 2: Efficacy of Intraperitoneal BMS-202 in a Human Glioblastoma Xenograft Model [7]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Endpoint | Outcome |
| Control (Vehicle) | - | Intraperitoneal | Twice a week | Tumor Volume | - |
| BMS-202 | 20 | Intraperitoneal | Twice a week | Tumor Volume | Significant inhibition of tumor growth |
Table 3: Efficacy of Intraperitoneal BMS-202 in a Human Melanoma Xenograft Model [8]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Endpoint | Outcome |
| Control (Vehicle) | - | Intraperitoneal | Every 3 days | Tumor Volume | - |
| BMS-202 | 20 | Intraperitoneal | Every 3 days | Tumor Volume | Significant inhibition of tumor proliferation |
Experimental Protocols
General Protocol for Intraperitoneal Injection in Mice
This protocol outlines the standard procedure for administering a formulated compound via intraperitoneal injection in mice.
Materials:
-
Formulated this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Figure 2: Workflow for intraperitoneal injection in a mouse model.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 10 to 20-degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., urine or intestinal contents) is aspirated. If fluid is present, discard the syringe and re-prepare for injection at a different site.
-
Injection: Inject the formulated this compound solution smoothly. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Monitor the animal for any immediate adverse reactions.
In Vivo Tumor Model Efficacy Study Protocol (Representative)
This protocol is based on studies using BMS-202 and can be adapted for this compound.
Animal Model:
-
Syngeneic mouse models (e.g., C57BL/6 with B16-F10 melanoma or CMT167 lung carcinoma cells) or immunodeficient mice with human tumor xenografts (e.g., NOD/SCID with U251 glioblastoma cells).[3][7]
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 5 x 10^6 cells in matrigel or saline) into the flank of the mice.[3][7]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x length x width²).[3][7]
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Pharmacokinetic Study Protocol (General Outline)
A pharmacokinetic study for intraperitoneally administered this compound would follow this general procedure.
Procedure:
-
Animal Dosing: Administer a single intraperitoneal dose of the formulated this compound to a cohort of mice.
-
Sample Collection: At predetermined time points post-injection, collect blood samples (e.g., via retro-orbital or tail vein sampling) and potentially peritoneal fluid and various tissues.
-
Sample Processing: Process the blood to obtain plasma. Homogenize tissue samples.
-
Bioanalysis: Quantify the concentration of this compound in the plasma, peritoneal fluid, and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (if intravenous data is available for comparison).
Note on Toxicology: Acute and sub-chronic toxicity studies are crucial for determining the safety profile of intraperitoneally administered this compound. These studies would involve administering a range of doses and monitoring for adverse effects, changes in body weight, and effects on hematological and clinical chemistry parameters, as well as histopathological examination of major organs.[9]
Conclusion
This document provides a comprehensive guide for the formulation and intraperitoneal application of the PD-1/PD-L1 inhibitor this compound in a research setting. While specific in vivo data for this compound is limited, the provided protocols and data from its analog, BMS-202, offer a strong foundation for designing and executing preclinical studies. Researchers should adapt these protocols to their specific experimental needs and animal models, ensuring adherence to all relevant animal welfare guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. dovepress.com [dovepress.com]
- 7. Metabolic remodeling by the PD-L1 inhibitor BMS-202 significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-37 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the therapeutic potential of BMS-37, a small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), in combination with other anti-cancer agents.
Introduction
This compound is an immune checkpoint inhibitor that disrupts the interaction between PD-1 and its ligand, PD-L1.[1] Tumor cells often exploit the PD-1/PD-L1 pathway to evade the host immune system. By binding to PD-L1, this compound induces its dimerization, which sterically hinders its binding to the PD-1 receptor on T cells.[2] This blockade can restore T-cell activity and enhance anti-tumor immunity.[2] Combining this compound with other therapeutic modalities, such as chemotherapy, targeted therapy, and cellular therapies, holds the potential for synergistic anti-cancer effects. This document outlines protocols for preclinical evaluation of this compound in combination therapies.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of PD-L1 inhibitors in combination with other cancer therapies. While specific data for this compound in these combinations may be limited in publicly available literature, these tables provide a framework for data presentation and highlight the expected synergistic outcomes.
Table 1: In Vitro Synergy of a Small-Molecule PD-L1 Inhibitor with Chemotherapy
| Cell Line | Combination Agent | PD-L1 Inhibitor IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) | Synergy Level |
| A549 (Lung) | Paclitaxel | 150 | 10 | 0.6 | Synergy |
| MDA-MB-231 (Breast) | Paclitaxel | 200 | 15 | 0.5 | Synergy |
| MC38 (Colon) | 5-Fluorouracil | 120 | 5000 | 0.7 | Synergy |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data are representative and should be determined empirically for this compound.
Table 2: In Vivo Efficacy of a PD-L1 Inhibitor in Combination with Chemotherapy in a Syngeneic Mouse Model (MC38 Colon Cancer)
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Median Survival (Days) |
| Vehicle Control | 0 | 0 | 20 |
| This compound (50 mg/kg, p.o.) | 35 | 5 | 28 |
| Paclitaxel (10 mg/kg, i.p.) | 45 | 0 | 32 |
| This compound + Paclitaxel | 85 | 20 | 55 |
Note: p.o. - oral administration; i.p. - intraperitoneal administration. Data are representative.
Table 3: Enhancement of CAR-T Cell Cytotoxicity by a PD-L1 Inhibitor In Vitro
| Target Cell Line | CAR-T Target | PD-L1 Inhibitor Conc. (nM) | % Specific Lysis (E:T ratio 10:1) |
| K562-CD19 | CD19 | 0 | 60 |
| K562-CD19 | CD19 | 100 | 85 |
| A549 (Endogenous PD-L1) | Mesothelin | 0 | 40 |
| A549 (Endogenous PD-L1) | Mesothelin | 100 | 70 |
Note: E:T ratio - Effector to Target cell ratio. Data are representative.
Signaling Pathways
Understanding the signaling pathways of this compound and its combination partners is crucial for designing rational therapeutic strategies.
References
Troubleshooting & Optimization
improving BMS-37 solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of BMS-37 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is soluble in DMSO up to 100 mg/mL.
Q2: My this compound powder is not dissolving completely in my chosen solvent. What should I do?
A2: If you encounter dissolution issues, gentle warming of the solution to 37°C and sonication in an ultrasonic bath are highly recommended to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce its effectiveness.[1]
Q3: My this compound stock solution is clear, but a precipitate forms when I add it to my aqueous cell culture medium. How can I prevent this?
A3: This common issue, known as "precipitation upon dilution," occurs because this compound's solubility is much lower in aqueous media than in DMSO.[1] To mitigate this, consider the following strategies:
-
Use an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to your final culture volume, first dilute it in a smaller volume of culture medium or Phosphate-Buffered Saline (PBS). Mix gently and then add this intermediate solution to the final volume.[1]
-
Lower the Stock Concentration: Preparing a less concentrated initial stock solution in DMSO can sometimes prevent it from crashing out of solution upon final dilution.[1]
-
Maintain a Minimal Final DMSO Concentration: While high levels of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% can help maintain the compound's solubility. Always perform a vehicle control experiment to determine the maximum DMSO tolerance for your specific cell line.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an immune checkpoint inhibitor that targets the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway.[2][3] It binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[4] This blockage can alleviate T-cell exhaustion and enhance anti-tumor immune responses.[2] Some studies also suggest its involvement in the ERK and TGFβ1/Smad signaling pathways.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for in vitro assays.
Problem 1: Inconsistent results between experiments.
-
Possible Cause: Precipitation of this compound in the culture medium, leading to an unknown final concentration.
-
Solution: Visually inspect your wells for any precipitate after adding the compound. Follow the steps outlined in FAQ Q3 to prevent precipitation upon dilution. Prepare fresh dilutions for each experiment from a frozen stock solution to ensure consistency.
Problem 2: Observed cellular toxicity at expected non-toxic concentrations.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) may be too high for your cell line.
-
Solution: Calculate the final DMSO concentration in your culture wells. It is crucial to keep this concentration consistent across all treatments, including a "vehicle control" (medium + DMSO without this compound). If toxicity is observed, lower the concentration of your DMSO stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound, thereby reducing the final DMSO percentage.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent System | Concentration | Notes | Reference |
| DMSO | 100 mg/mL | Ultrasonic assistance may be needed | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | Clear solution; ultrasonic needed | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.5 mg/mL | Clear solution; ultrasonic needed | |
| 10% DMSO >> 90% corn oil | 2.5 mg/mL | Clear solution; ultrasonic needed |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 448.55 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.49 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly. If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
Protocol 2: Preparing Working Solutions for Cell Culture
This protocol provides an example of preparing a final concentration of 10 µM this compound in a cell culture well containing 2 mL of medium, using an intermediate dilution step.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 100X Intermediate Solution (1 mM):
-
Thaw an aliquot of the 10 mM stock solution.
-
In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed, complete cell culture medium.
-
Mix immediately by gently pipetting up and down. Do not vortex, as this can damage media components.
-
-
Prepare the Final Working Solution (10 µM):
-
Add 20 µL of the 1 mM intermediate solution to the cell culture well already containing 1.98 mL of medium.
-
Gently swirl the plate to ensure even distribution. The final volume is 2 mL, and the final this compound concentration is 10 µM.
-
The final DMSO concentration will be 0.1%. Ensure a vehicle control well is prepared by adding 20 µL of a 1:10 dilution of DMSO in media to a well.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent BMS-37 precipitation in culture media
Welcome to the BMS-37 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein. It functions as an immune checkpoint inhibitor by binding to PD-L1 and disrupting its interaction with the Programmed Death-1 (PD-1) receptor on T-cells. This blockage prevents the suppression of T-cell activity, thereby enhancing the immune response against cancer cells.[1][2]
Q2: What is the primary solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[3] Stock solutions are typically prepared in DMSO at high concentrations.
Q3: Why is my this compound precipitating in the culture media?
A3: Precipitation of this compound in aqueous culture media is a common issue that can arise from several factors:
-
Exceeding Aqueous Solubility: this compound, like many small molecule inhibitors, has low aqueous solubility. If the final concentration in the culture media exceeds its solubility limit, it will precipitate.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the culture media can be toxic to cells and can also contribute to precipitation issues.
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and the pH of the culture medium can affect the solubility of this compound. The tumor microenvironment can have a lower pH, which may also influence the behavior of PD-L1 inhibitors.[1][4]
-
Interactions with Media Components: Components in the culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your cell culture media, please follow this step-by-step troubleshooting guide.
Step 1: Optimize Your Stock and Working Concentrations
Exceeding the aqueous solubility of this compound is a primary cause of precipitation.
Recommendations:
-
Lower the Final Concentration: If precipitation is observed, the most straightforward solution is to reduce the final working concentration of this compound in your experiments.
-
Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific culture medium.
Experimental Protocol: Determination of Maximum Soluble Concentration
This protocol will help you identify the solubility limit of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution.
-
Pre-warm Culture Media: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, prepare a series of dilutions of your this compound stock solution directly into the pre-warmed culture medium. It is crucial to add the DMSO stock to the media and not the other way around. Mix gently but thoroughly immediately after each addition.
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 24, 48 hours).
-
Visual and Microscopic Inspection:
-
Visual: Carefully inspect each dilution for any signs of precipitation, such as cloudiness, visible particles, or a film on the surface.
-
Microscopic: Place a small aliquot of each dilution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any precipitate is the maximum soluble concentration for your experimental setup.
Step 2: Refine Your Dilution Technique
"Solvent shock" is a frequent cause of precipitation. The following techniques can help mitigate this issue.
Recommendations:
-
Pre-warm the Media: Always pre-warm your culture medium to 37°C before adding the this compound stock solution.
-
Dropwise Addition with Agitation: Add the DMSO stock solution to the pre-warmed media slowly, drop by drop, while gently swirling or vortexing the tube. This facilitates rapid dispersion and minimizes localized high concentrations of DMSO and the compound.
-
Use an Intermediate Dilution Step: For high final concentrations, consider a two-step dilution. First, dilute the concentrated DMSO stock into a small volume of media. Then, add this intermediate dilution to the final volume of media.
Step 3: Manage the Final DMSO Concentration
High concentrations of DMSO can be cytotoxic and may affect experimental outcomes.
Data Presentation: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Recommended Maximum DMSO Concentration | Notes |
| Most cell lines | ≤ 0.5% | Generally considered safe for many robust cell lines. |
| Sensitive cell lines (e.g., primary cells) | ≤ 0.1% | A more conservative concentration to minimize toxicity. |
It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Visualizing Key Processes
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the interaction between an antigen-presenting cell (or tumor cell) and a T-cell, and how this compound disrupts the inhibitory PD-1/PD-L1 signaling pathway.
Caption: PD-1/PD-L1 signaling and this compound inhibition mechanism.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
determining optimal BMS-37 concentration to avoid cytotoxicity
Welcome to the technical support center for BMS-37. This resource provides researchers, scientists, and drug development professionals with essential information to effectively use this compound in their experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to avoid cytotoxicity?
A1: The optimal non-toxic concentration of this compound is highly cell-line dependent. For modified Jurkat T cells, this compound has shown unspecific toxicity with an EC50 value between 3 and 6 µM after 48 hours of treatment.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. As a starting point, a concentration range of 0.1 µM to 10 µM can be considered for initial screening, as a related compound, BMS-202, demonstrated acceptable safety in this range in skin epithelial cells.[2]
Q2: How can I determine the cytotoxic concentration of this compound in my specific cell line?
A2: A cell viability assay, such as the MTT or Resazurin assay, is recommended to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound in your cell line. This involves treating the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to an untreated control.
Q3: What are the known off-target effects of this compound that can lead to cytotoxicity?
A3: While the on-target effect of this compound is the inhibition of the PD-1/PD-L1 interaction, its off-target cytotoxic effects are likely mediated through the induction of apoptosis.[3][4] Studies on similar small molecule inhibitors and peptides suggest that this may occur via a mitochondria-dependent, caspase-independent pathway. This can involve the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF).[3][4]
Q4: Are there any known signaling pathways associated with this compound cytotoxicity?
A4: Direct studies on the specific off-target signaling pathways of this compound are limited. However, based on the mechanisms of related compounds, it is proposed that this compound-induced cytotoxicity may involve the intrinsic pathway of apoptosis. This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of AIF.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected therapeutic concentrations. | The cell line being used is particularly sensitive to this compound. | Perform a dose-response curve starting from a lower concentration range (e.g., 0.01 µM to 1 µM) to determine the optimal non-toxic concentration for your specific cell line. |
| Incorrect solvent or final solvent concentration. | Ensure the solvent (e.g., DMSO) concentration in the final culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to verify. | |
| Inconsistent results in cytotoxicity assays. | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well of the microplate. |
| Fluctuation in incubation time. | Maintain a consistent incubation time with this compound across all experiments. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. | |
| Difficulty in dissolving this compound. | This compound has poor solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it to the final working concentration in the culture medium. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound and a related compound, BMS-202. It is important to note that these values are cell-line specific and should be used as a reference for designing experiments.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | Modified Jurkat T cells | Metabolic Activity Assay | EC50 | 3 - 6 µM (48h) | [1] |
| BMS-202 | A375 (Melanoma) | CCK-8 Assay | IC50 | ~5 µM (24h) | |
| BMS-202 | HaCaT (Skin Epithelial) | Resazurin Assay | Cytotoxicity | Dose-dependent reduction at 100 µM & 500 µM | [2] |
| BMS-202 | NHEK (Skin Epithelial) | Resazurin Assay | Cytotoxicity | Dose-dependent reduction at 100 µM & 500 µM | [2] |
Experimental Protocols
MTT Assay for Determining this compound Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effect of this compound on a specific cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom microplate
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway for this compound induced off-target cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The antimicrobial peptide LL-37 triggers release of apoptosis-inducing factor and shows direct effects on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial peptide LL-37 triggers release of apoptosis-inducing factor and shows direct effects on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-37 and Jurkat T-cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unspecific toxicity when treating Jurkat T-cells with BMS-37, a small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that can be exploited by cancer cells to evade the host immune system. By blocking this interaction, this compound is intended to restore T-cell activity against tumor cells.
Q2: I am observing significant Jurkat T-cell death after treatment with this compound, even at concentrations where I don't expect to see specific PD-1/PD-L1 inhibition. Is this a known issue?
A2: Yes, this is a documented phenomenon. This compound has been reported to exhibit unspecific toxicity against modified Jurkat T-cells with a half-maximal effective concentration (EC50) in the range of 3 to 6 µM[1]. This toxicity is independent of its intended PD-1/PD-L1 inhibitory activity.
Q3: What are the potential causes of this unspecific toxicity?
A3: The exact molecular mechanism of this compound's unspecific toxicity in Jurkat T-cells is not fully elucidated in publicly available literature. However, potential causes, common for small molecule inhibitors, could include:
-
Off-target kinase inhibition: Small molecules can often bind to and inhibit the activity of kinases other than their intended target, leading to the disruption of essential signaling pathways and subsequent cell death.
-
Induction of apoptosis: The compound may trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways, potentially involving the activation of caspases.
-
Cellular stress responses: this compound could induce cellular stress, such as oxidative stress, leading to a cascade of events culminating in cell death.
-
Mitochondrial dysfunction: The compound might interfere with mitochondrial function, a common mechanism of drug-induced toxicity.
Q4: At what concentration of this compound should I be concerned about unspecific toxicity?
A4: Based on available data, unspecific toxicity becomes significant in the 3 to 6 µM range[1]. It is advisable to establish a dose-response curve in your specific Jurkat T-cell line to determine the precise EC50 for toxicity and to identify a concentration window where you can study the on-target effects of this compound with minimal confounding cytotoxicity.
Troubleshooting Guides
Issue 1: High Levels of Jurkat T-cell Death Observed in Viability Assays
Possible Cause 1: this compound concentration is within the toxic range.
-
Troubleshooting Step 1: Confirm the EC50 for toxicity.
-
Perform a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) with a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM).
-
Determine the EC50 value for toxicity in your Jurkat T-cell line.
-
-
Troubleshooting Step 2: Adjust experimental concentrations.
-
For studying PD-1/PD-L1 inhibition, use this compound at concentrations well below the determined toxic EC50.
-
If higher concentrations are necessary, be aware of the potential for unspecific effects and include appropriate controls.
-
Possible Cause 2: Contamination of cell culture.
-
Troubleshooting Step 1: Visually inspect cultures.
-
Check for signs of bacterial or fungal contamination under a microscope.
-
-
Troubleshooting Step 2: Perform mycoplasma testing.
-
Mycoplasma contamination can sensitize cells to stress and is not visible by standard microscopy.
-
-
Troubleshooting Step 3: Review aseptic technique.
-
Ensure proper sterile handling of cells, media, and reagents.
-
Possible Cause 3: Suboptimal cell health.
-
Troubleshooting Step 1: Monitor cell morphology and growth rate.
-
Ensure Jurkat T-cells are in the logarithmic growth phase and exhibit normal morphology before starting experiments.
-
-
Troubleshooting Step 2: Maintain optimal cell density.
-
Avoid letting cultures become over-confluent, as this can induce cell stress and death.
-
Issue 2: Inconsistent or Unexpected Results in Functional Assays
Possible Cause 1: Unspecific toxicity is masking the true functional effect.
-
Troubleshooting Step 1: Correlate functional data with viability data.
-
Always run a parallel viability assay at the same this compound concentrations used in your functional assays.
-
Normalize your functional data to the percentage of viable cells to account for cell death.
-
-
Troubleshooting Step 2: Use a lower, non-toxic concentration range.
-
Re-run functional assays at concentrations where cell viability is high (>90%).
-
Possible Cause 2: Off-target effects are interfering with the signaling pathway of interest.
-
Troubleshooting Step 1: Investigate key signaling pathways.
-
Use techniques like Western blotting to assess the activation of common stress-activated protein kinases (e.g., JNK, p38) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
-
-
Troubleshooting Step 2: Consider alternative inhibitors.
-
If available, use other PD-1/PD-L1 inhibitors with different chemical scaffolds to confirm that the observed functional effects are specific to PD-1/PD-L1 blockade and not an off-target effect of this compound.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | Modified Jurkat T-cells | Metabolic Activity | EC50 (Toxicity) | 3 - 6 µM | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed Jurkat T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat Jurkat T-cells with various concentrations of this compound and a vehicle control in a 6-well plate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis and Stress Signaling Markers
-
Cell Lysis: After treatment with this compound, wash the Jurkat T-cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, total caspase-3, cleaved PARP, p-JNK, total JNK, p-p38, total p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for investigating this compound toxicity.
Caption: Troubleshooting flowchart for unexpected cell death.
Caption: Potential signaling pathways of this compound unspecific toxicity.
References
troubleshooting BMS-37 stability in long-term cell culture
Welcome to the technical support center for BMS-37. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1) protein.[1][2] Unlike antibody-based inhibitors, this compound acts by inducing the dimerization of PD-L1 on the cell surface.[3][4] This dimerization prevents PD-L1 from binding to its receptor, programmed cell death protein 1 (PD-1), on T-cells, thereby blocking the immunosuppressive signal and restoring T-cell activity against tumor cells.[2][5]
Q2: What are the primary concerns for this compound stability in long-term cell culture?
A2: As a biphenyl compound, the stability of this compound in aqueous cell culture media over extended periods can be influenced by several factors.[6] Potential issues include:
-
Hydrolysis: The chemical structure of this compound may be susceptible to hydrolysis at physiological pH (around 7.4) and temperature (37°C).
-
Oxidation: Components in the cell culture media or cellular metabolic processes could lead to oxidative degradation of the compound.
-
Adsorption: Hydrophobic compounds like this compound can adsorb to plasticware, reducing the effective concentration in the media.
-
Cellular Metabolism: Cells may metabolize this compound into inactive forms over time.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Prepare high-concentration stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to minimize solvent-induced toxicity and effects on compound stability.
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity over time | Compound degradation in the culture medium. | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C without cells. 2. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 3. Consider using a lower incubation temperature if experimentally feasible. |
| Cellular metabolism of this compound. | 1. Analyze cell lysates and culture supernatant over time using LC-MS to identify potential metabolites. 2. If metabolism is significant, a higher initial concentration or more frequent media changes may be necessary. | |
| High variability in experimental results | Inconsistent compound concentration due to adsorption to plasticware. | 1. Use low-protein-binding plates and pipette tips. 2. Include a no-cell control to quantify the extent of non-specific binding. 3. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help. |
| Incomplete dissolution of this compound when preparing working solutions. | 1. Ensure the DMSO stock solution is fully dissolved before diluting into aqueous media. 2. Vortex the working solution thoroughly before adding it to the cell culture. | |
| Observed cytotoxicity at expected therapeutic concentrations | Off-target effects or accumulation of a toxic metabolite. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Analyze for the presence of potentially toxic degradation products or metabolites. |
| Solvent (DMSO) toxicity. | 1. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%). 2. Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in a cell-free culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final working concentration (e.g., 10 µM).
-
Aliquot the solutions into sterile tubes and incubate at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot and immediately freeze it at -80°C to halt degradation.
-
For analysis, thaw the samples and precipitate proteins by adding 2 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitate and transfer the supernatant to HPLC vials.
-
Analyze the samples by a validated HPLC-MS method to quantify the remaining concentration of this compound.
Data Presentation:
Table 1: Illustrative Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Remaining (%) in Medium without FBS | This compound Remaining (%) in Medium with 10% FBS |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 91.7 | 94.5 |
| 24 | 75.3 | 82.1 |
| 48 | 55.8 | 68.4 |
| 72 | 40.1 | 52.9 |
Note: This is example data. Actual stability will depend on the specific experimental conditions.
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general guideline for maintaining consistent exposure of cells to this compound over an extended period.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks or plates
Procedure:
-
Seed cells at a density that allows for logarithmic growth throughout the experiment without reaching over-confluency.
-
Prepare fresh working solutions of this compound in complete culture medium for each treatment.
-
For adherent cells, aspirate the old medium and replace it with fresh medium containing this compound every 24-48 hours.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in fresh medium containing this compound every 24-48 hours.
-
If the experiment extends beyond a single passage, trypsinize (for adherent cells) or dilute the cell suspension and re-seed at the initial density in fresh medium with this compound.
-
Always include a vehicle control (DMSO) group treated under the same conditions.
Visualizations
Signaling Pathway
Caption: this compound induces PD-L1 dimerization, blocking the PD-1/PD-L1 interaction.
Experimental Workflow
Caption: A typical workflow for determining the stability of this compound in vitro.
Troubleshooting Logic
Caption: A decision tree for troubleshooting loss of this compound activity.
References
- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omrxonc.com [omrxonc.com]
- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 6. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
Technical Support Center: BMS-37 and Cancer Cell Line Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PD-1/PD-L1 immune checkpoint inhibitor, BMS-37, in cancer cell line experiments. The following information addresses potential issues related to its observed "unspecific toxicity" and offers guidance on interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint.[1][2][3][4] Its primary mechanism involves binding to PD-L1 and blocking its interaction with the PD-1 receptor.[5] This disruption is intended to restore T-cell activity against cancer cells.[5]
Q2: Is there any information on the off-target kinase profile of this compound?
A2: Currently, there is no publicly available data from broad kinase selectivity panels (kinome scans) for this compound. While such data exists for other Bristol Myers Squibb compounds, it has not been released for this compound. Therefore, its specific off-target kinase profile remains uncharacterized in the public domain.
Q3: What is meant by the "unspecific toxicity" of this compound observed in some cell lines?
A3: "Unspecific toxicity" refers to cytotoxic effects that are not related to the intended on-target mechanism of disrupting the PD-1/PD-L1 interaction. For this compound, this has been observed in modified Jurkat T cells, with an EC50 value in the range of 3 to 6 µM.[1][5] The precise molecular mechanisms underlying this toxicity have not been fully elucidated in the available literature. It is crucial to differentiate this from the on-target immune-related adverse events sometimes seen with checkpoint inhibitors in a clinical setting.[6]
Q4: How can I determine if the cytotoxicity I'm observing in my cancer cell line is an off-target effect of this compound?
A4: Distinguishing on-target from off-target effects is a critical aspect of in vitro studies. Here are a few approaches:
-
PD-L1 Expression Levels: Correlate the cytotoxic effects of this compound with the PD-L1 expression levels in your panel of cancer cell lines. If the toxicity is independent of PD-L1 expression, it may suggest an off-target mechanism.
-
Rescue Experiments: If the observed cytotoxicity is due to on-target PD-1/PD-L1 pathway modulation, it might be reversible under certain co-culture conditions with immune cells.
-
Structural Analogs: Compare the activity of this compound with a structurally related but inactive analog. If the analog shows similar toxicity, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can help identify cellular targets of a compound by measuring changes in protein thermal stability upon drug binding.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity at low micromolar concentrations in a PD-L1 negative cell line. | This is likely due to the "unspecific toxicity" of this compound. | 1. Confirm the PD-L1 status of your cell line via Western Blot or Flow Cytometry.2. Perform a dose-response curve to accurately determine the EC50 value.3. Consider using a lower concentration of this compound that is closer to its reported IC50 for PD-1/PD-L1 inhibition (18 to 200 nM) to minimize off-target effects.[1]4. If the experimental design allows, test the compound in a PD-L1 positive cell line as a control. |
| Inconsistent results between experimental replicates. | 1. Compound solubility issues.2. Cell line instability or contamination.3. Variability in cell density at the time of treatment. | 1. Ensure complete solubilization of this compound in the recommended solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment.2. Regularly test cell lines for mycoplasma contamination and authenticate their identity using STR profiling.3. Ensure consistent cell seeding density and allow cells to adhere and resume logarithmic growth before adding the compound. |
| Discrepancy between the expected on-target effect (immune cell activation) and observed cytotoxicity. | The "unspecific toxicity" may be masking the intended immunomodulatory effects at higher concentrations. | 1. Titrate this compound to a concentration that is effective for PD-L1 blockade but below the threshold for unspecific toxicity.2. In co-culture experiments with immune cells, pre-treat cancer cells with this compound and then wash it out before adding immune cells to isolate the effect on the cancer cells from direct effects on the immune cells. |
Quantitative Data Summary
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | IC50 (PD-1/PD-L1 complex) | Biochemical Assay | 18 to 200 nM | [1] |
| This compound | EC50 (Unspecific Toxicity) | Modified Jurkat T cells | 3 to 6 µM | [1][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: On-target pathway of this compound inhibiting the PD-1/PD-L1 interaction.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. glpbio.cn [glpbio.cn]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicities associated with PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EC50 and CC50 Determination for BMS-37 in New Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-37, a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. The following information is intended for researchers, scientists, and drug development professionals engaged in determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound in novel cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Programmed Death-Ligand 1 (PD-L1).[1] Its mechanism of action involves binding to PD-L1 and inducing its dimerization, which in turn blocks the interaction between PD-1 and PD-L1.[2][3][4] This disruption of the PD-1/PD-L1 signaling pathway can restore T-cell activity against tumor cells.
Q2: What are EC50 and CC50, and why are they important?
A2: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. For this compound, this could be the concentration that inhibits 50% of the PD-1/PD-L1 interaction or achieves 50% of the desired downstream effect (e.g., restoration of T-cell killing). CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a given time period. Determining both values is crucial for calculating the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound. A higher SI is desirable.
Q3: Which new cell lines are suitable for testing this compound?
A3: The choice of new cell lines depends on the research question.
-
For assessing direct PD-L1 inhibition: Cell lines with varying levels of endogenous PD-L1 expression are recommended. For example, MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) are reported to have high PD-L1 expression, while MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer) have lower expression.[5][6]
-
For oncolytic virus studies: If investigating the synergy of this compound with oncolytic viruses, consider cell lines that are permissive to the virus of interest. Vero (monkey kidney) and HEK293 (human embryonic kidney) cells are commonly used for propagating a variety of oncolytic viruses due to their deficient antiviral defenses.[1]
Q4: How does the antiviral activity of this compound relate to its function as a PD-L1 inhibitor?
A4: While this compound is not a direct antiviral compound, its ability to modulate the immune response can be relevant in the context of viral infections, particularly in cancer therapy. By blocking the PD-1/PD-L1 pathway, this compound can enhance the host's T-cell response, which may contribute to the clearance of virus-infected cancer cells, especially when used in combination with oncolytic viruses. Oncolytic viruses are viruses that preferentially infect and kill cancer cells.[7]
Troubleshooting Guides
Issue 1: High Variability in EC50/CC50 Results Between Experiments
-
Possible Cause: Inconsistent cell health and density.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments.
-
-
Possible Cause: Variation in compound preparation.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Adhere strictly to the predetermined incubation times for compound treatment and assay development.
-
Issue 2: No Dose-Dependent Response Observed
-
Possible Cause: Inappropriate concentration range of this compound.
-
Solution: Widen the range of concentrations tested. A preliminary experiment with a broad range (e.g., 0.01 µM to 100 µM) can help determine the optimal range for subsequent detailed assays.
-
-
Possible Cause: Low or absent PD-L1 expression in the chosen cell line.
-
Solution: Verify PD-L1 expression in your cell line using methods like flow cytometry or western blotting. Consider using a positive control cell line with known high PD-L1 expression.
-
-
Possible Cause: Assay interference.
-
Solution: Run appropriate controls, including vehicle controls (e.g., DMSO) and untreated controls, to ensure that the observed effects are due to this compound and not the solvent or other experimental conditions.
-
Issue 3: High Background Signal in Cytotoxicity Assay
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly test cell cultures for mycoplasma and other contaminants.
-
-
Possible Cause: Assay reagent issues.
-
Solution: Check the expiration date and proper storage of all assay reagents. Include a "reagent only" blank in your assay plate to measure background absorbance.
-
Data Presentation
Table 1: Hypothetical EC50 and CC50 Values for this compound in Different Cell Lines
| Cell Line | Primary Cancer Type | Baseline PD-L1 Expression | This compound EC50 (µM) | This compound CC50 (µM) | Selectivity Index (SI) |
| MDA-MB-231 | Breast | High | 0.5 | 25 | 50 |
| PC-3 | Prostate | High | 0.8 | 30 | 37.5 |
| MCF-7 | Breast | Low | >10 | 28 | <2.8 |
| Vero | Kidney (Monkey) | N/A | N/A | >50 | N/A |
| HEK293 | Kidney (Human) | Low | >10 | 45 | <4.5 |
Experimental Protocols
Protocol: Determination of CC50 by MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol: Determination of EC50 by PD-L1 Blockade Assay (Co-culture Model)
-
Effector Cell Preparation: Prepare effector cells (e.g., activated T-cells or a reporter cell line expressing PD-1).
-
Target Cell Seeding: Seed the target cancer cells (with known PD-L1 expression) in a 96-well plate and allow them to adhere.
-
This compound Treatment: Treat the target cells with serial dilutions of this compound for a predetermined time.
-
Co-culture: Add the effector cells to the wells containing the treated target cells at a specific effector-to-target ratio.
-
Incubation: Co-culture the cells for 24-48 hours.
-
Readout: Measure the desired effect, which could be:
-
Target cell lysis (e.g., using a lactate dehydrogenase (LDH) assay).
-
Effector cell activation (e.g., measuring cytokine release like IFN-γ by ELISA, or using a reporter gene assay).
-
-
Data Analysis: Calculate the percentage of the maximal effect for each concentration. Plot the percentage effect against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for determining EC50 and CC50 of this compound.
Caption: this compound inhibits the PD-1/PD-L1 pathway by inducing PD-L1 dimerization.
References
- 1. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Oncolytic virus - Wikipedia [en.wikipedia.org]
Technical Support Center: BMS-378806 Solubility in DMSO
This guide addresses common issues related to the solubility of BMS-378806, particularly focusing on the impact of dimethyl sulfoxide (DMSO) hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: Why has my BMS-378806 precipitated out of its DMSO stock solution?
A1: Precipitation of BMS-378806 from a DMSO stock solution is commonly due to the absorption of atmospheric water by DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] BMS-378806 has high solubility in anhydrous (dry) DMSO but very low aqueous solubility.[3] As the water content in the DMSO increases, the solvent properties change, significantly decreasing the solubility of lipophilic compounds like BMS-378806, leading to precipitation.[1][4] This issue is often observed after repeated opening of the vial or during freeze-thaw cycles which can accelerate precipitation.[5][6]
Q2: How quickly does DMSO absorb water?
A2: The rate of water absorption can be surprisingly fast. For example, a 2µL volume of 100% DMSO in a 1536-well plate can absorb over 6% water by volume after just one hour of exposure to a laboratory environment with ~40% relative humidity.[7] A 50µL droplet of DMSO can see its volume increase by 15% in just 20 minutes at 60% relative humidity.[2][8] The rate depends on factors like surface area, ambient humidity, and exposure time.[7]
Q3: What is the maximum solubility of BMS-378806 in DMSO and water?
A3: The reported solubility varies slightly between suppliers, but the general values are summarized below. It is critical to use newly opened, anhydrous DMSO to achieve the highest solubility.[3][9]
Q4: Can I just add more "wet" DMSO to redissolve the precipitate?
A4: This is not recommended. Adding more DMSO that has already absorbed water will not significantly improve the solubility and may only dilute the problem. The key is to maintain an anhydrous environment. To redissolve the compound, gentle warming and/or sonication can be attempted, but the best practice is to prepare a fresh stock solution using new, anhydrous DMSO.[4][9]
Q5: My stock solution appears clear. Does that mean there is no issue?
A5: Not necessarily. A solution can be supersaturated, meaning the concentration of the compound is kinetically stable but thermodynamically unstable.[1] Micro-precipitation or the formation of amorphous aggregates may not be visible to the naked eye. These small precipitates can cause inaccuracies in downstream assays and lead to inconsistent results.[5][10]
Troubleshooting Guide
Problem: I observe crystals/precipitate in my BMS-378806 DMSO stock vial.
Follow these steps to diagnose and resolve the issue.
-
Step 1: Confirm the Precipitate
-
Gently warm the vial to 37°C for 10-15 minutes.
-
If the precipitate redissolves, the issue is likely poor solubility, exacerbated by water absorption or low temperature.
-
If it does not redissolve, proceed to the next steps.
-
-
Step 2: Assess Your DMSO Quality
-
Was the DMSO from a newly opened bottle of anhydrous or molecular biology grade (e.g., ≤99.9% purity)?[11]
-
Has the main stock bottle of DMSO been open for a long time or opened frequently?
-
If you suspect your DMSO is "wet," it is best to discard the solution and the solvent stock and start fresh.
-
-
Step 3: Review Your Handling Procedure
-
Step 4: Resolution
-
Option A (Recommended): Prepare a Fresh Stock. Discard the precipitated solution. Use a new, unopened bottle of anhydrous DMSO to prepare a fresh stock solution of BMS-378806.
-
Option B (Recovery): If the material is valuable, you may attempt to rescue the solution by gently warming and sonicating it until the solid redissolves.[4][9] However, be aware that the solution will be prone to precipitation again, especially upon dilution into aqueous media. Use this recovered stock immediately and with caution.
-
Data Presentation
Table 1: Solubility Data for BMS-378806
| Solvent | Concentration | Molar Equivalent | Notes |
|---|---|---|---|
| DMSO | 50 mg/mL to 81 mg/mL | ~123 mM to ~199 mM | Requires fresh, anhydrous DMSO. Ultrasonic treatment may be needed.[3][9] |
| Aqueous Solution | 170 µg/mL | ~0.42 mM | Solubility is pH-dependent, increasing at low (pH 2.1) and high (pH 11) pH.[3] |
| 10% DMSO / 90% Saline with 20% SBE-β-CD | ≥ 2.5 mg/mL | ≥ 6.15 mM | SBE-β-CD is a solubilizing agent.[9] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | ≥ 6.15 mM | Common formulation for in vivo studies.[9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration BMS-378806 Stock Solution
-
Materials:
-
BMS-378806 powder
-
New, unopened bottle of anhydrous DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Allow the BMS-378806 powder and the new bottle of DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of BMS-378806 into a sterile vial.
-
Working quickly to minimize air exposure, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Immediately cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Gentle warming (to 37°C) can be applied if necessary.[9]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize the need for repeated freeze-thaw cycles and air exposure.
-
Store aliquots at -20°C or -80°C in tightly sealed vials.[14]
-
Protocol 2: Quick Visual Check for DMSO Water Content
This is a rudimentary but helpful check. Anhydrous DMSO has a freezing point of 18.5°C.[15]
-
Procedure:
-
Place a small aliquot (e.g., 200 µL) of the DMSO into a clear microcentrifuge tube.
-
Place the tube in a standard 4°C refrigerator.
-
Check the tube after 1-2 hours.
-
-
Interpretation:
-
Solid/Frozen: The DMSO is likely of high purity with low water content.
-
Liquid: The DMSO has absorbed a significant amount of water, which has depressed its freezing point.[1] This DMSO should not be used for preparing high-concentration stocks of poorly water-soluble compounds.
-
Visualizations
Mechanism & Pathway Diagrams
BMS-378806 is an HIV-1 attachment inhibitor; it does not modulate a signaling pathway but rather physically blocks a viral process.
Caption: Mechanism of action for BMS-378806.
Workflow & Logic Diagrams
This diagram illustrates the core problem: how hygroscopic DMSO leads to compound precipitation.
Caption: Impact of hygroscopic DMSO on BMS-378806 solubility.
This diagram provides a troubleshooting workflow for addressing precipitation issues.
Caption: Troubleshooting workflow for BMS-378806 precipitation.
References
- 1. ziath.com [ziath.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ziath.com [ziath.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 12. tutorchase.com [tutorchase.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. gchemglobal.com [gchemglobal.com]
Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors in T-Cell Activation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors, such as LFA-1 antagonists, in T-cell activation assays. The following information is designed to help optimize experimental conditions, with a focus on incubation time, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule inhibitors in T-cell activation?
A1: Many small molecule inhibitors used in T-cell activation assays target key signaling pathways. For instance, LFA-1 (Lymphocyte Function-associated Antigen-1) antagonists block the interaction between LFA-1 on T-cells and its ligand, ICAM-1 (Intercellular Adhesion Molecule-1), on antigen-presenting cells (APCs).[1][2] This interaction is crucial for forming a stable immunological synapse, which is necessary for full T-cell activation, proliferation, and cytokine release.[1][3] By inhibiting this binding, these molecules can modulate the immune response.
Q2: How does incubation time with a small molecule inhibitor affect T-cell activation?
A2: Incubation time is a critical parameter that can significantly influence the observed effect of an inhibitor. A shorter incubation may be insufficient for the inhibitor to reach its target and exert its effect, while an excessively long incubation could lead to off-target effects or cellular toxicity.[4] The optimal time depends on the inhibitor's mechanism of action, its binding kinetics, and the specific activation markers being assessed. For example, early activation events like calcium flux occur within minutes, whereas cytokine production and proliferation are measured over hours to days.[5][6]
Q3: What are common initial incubation times to test for a novel small molecule inhibitor?
A3: For initial experiments, it is recommended to test a range of incubation times. Based on standard T-cell activation protocols, a good starting point for assessing effects on cytokine production or proliferation is between 24 and 72 hours.[5][7] For assays measuring earlier signaling events, much shorter incubation times, from 30 minutes to a few hours, would be more appropriate.[8]
Q4: Can the solvent used to dissolve the small molecule inhibitor affect the assay?
A4: Yes, the solvent, most commonly DMSO, can have its own biological effects. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.[4] Always include a solvent-only control in your experiments to assess its effect on cell viability and activation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors when adding the inhibitor or activation stimuli.- Edge effects in the culture plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No inhibitory effect observed | - Inhibitor concentration is too low.- Incubation time is too short.- The inhibitor is unstable under culture conditions.- The activation stimulus is too strong. | - Perform a dose-response curve to determine the optimal concentration.- Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours).- Prepare fresh inhibitor solutions for each experiment.- Titrate the concentration of anti-CD3/anti-CD28 antibodies or antigen to achieve sub-maximal T-cell activation.[5][6] |
| High levels of T-cell death | - Inhibitor is cytotoxic at the tested concentration.- Solvent concentration is too high.- Contamination of cell culture. | - Determine the inhibitor's cytotoxicity using a viability assay (e.g., Trypan Blue, MTT).- Ensure the final solvent concentration is non-toxic (ideally ≤ 0.1%).[4]- Regularly check for microbial contamination. |
| Inconsistent results between experiments | - Variation in primary T-cell donors.- Reagent variability (e.g., serum, cytokines).- Cell passage number and health. | - If possible, use cells from the same donor for a set of experiments.- Use the same batch of reagents throughout a study.- Maintain consistent cell culture practices and use cells at a low passage number.[4] |
Experimental Protocols
General T-Cell Activation Assay
This protocol provides a general framework for assessing the effect of a small molecule inhibitor on T-cell activation.
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic bead separation).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at a concentration of 1-10 µg/mL in sterile PBS and incubate for 2-4 hours at 37°C or overnight at 4°C.[5] Wash the wells with sterile PBS to remove unbound antibody.
-
Inhibitor Addition: Prepare serial dilutions of the small molecule inhibitor in complete RPMI medium. Add the desired concentrations to the appropriate wells. Include a solvent-only control.
-
Cell Seeding: Resuspend the isolated T-cells in complete RPMI medium and add them to the wells at a density of 1-2 x 10^6 cells/mL.[5]
-
Co-stimulation: Add soluble anti-CD28 antibody to the wells at a final concentration of 1-2 µg/mL to provide a co-stimulatory signal.[5]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Readout: Assess T-cell activation using various methods such as:
-
Proliferation: CFSE dilution or BrdU incorporation assays.
-
Cytokine Production: ELISA or multiplex bead array for cytokines like IL-2 and IFN-γ in the supernatant.
-
Surface Marker Expression: Flow cytometry for activation markers like CD25 and CD69.[6]
-
Visualizations
Caption: T-Cell activation signaling pathway and the inhibitory action of an LFA-1 antagonist.
Caption: Experimental workflow for optimizing inhibitor incubation time in T-cell activation assays.
Caption: A logical troubleshooting workflow for T-cell activation assay optimization.
References
- 1. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles for LFA-1 affinity regulation during T-cell adhesion, diapedesis, and interstitial migration in lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of LFA-1 integrin in the control of a lymphocytic choriomeningitis virus (LCMV) infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Technical Support Center: Managing BMS-37 Stability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of BMS-37, a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint, during in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to compound degradation that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research? A1: this compound is a small molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint interaction.[1] In research, it is used for studies related to the PD-L1-induced exhaustion of T-cells and can also be used as a PD-L1 ligand for synthesizing PROTAC (Proteolysis Targeting Chimera) molecules.[1][2]
Q2: What are the recommended storage conditions for this compound? A2: Proper storage is critical to prevent degradation. Recommendations vary slightly between suppliers, but general guidelines are summarized in the table below. Always refer to the Certificate of Analysis provided by your supplier for specific instructions.
Q3: My in vivo results with this compound are inconsistent. Could this be a degradation issue? A3: Yes, inconsistent results are a common sign of compound degradation.[3] Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects. Factors such as formulation, storage of dosing solutions, and interactions within the biological matrix can all contribute. It is crucial to follow strict protocols for formulation and handling.
Q4: I see unexpected peaks in my LC-MS analysis of plasma samples. Could these be this compound degradants? A4: The appearance of unexpected peaks in analytical chromatography is a strong indicator of compound degradation.[3] These peaks represent new chemical entities formed as the parent compound breaks down. Performing forced degradation studies (see Experimental Protocols) can help identify the signature peaks of potential degradants.
Troubleshooting Guide: In Vivo Degradation of this compound
This guide addresses common problems that may arise during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Variable or lower-than-expected tumor growth inhibition. | Compound Degradation in Formulation: this compound may be unstable in the prepared dosing vehicle over the course of the study. | 1. Prepare Fresh Solutions: Prepare dosing solutions immediately before administration. Avoid storing solutions for extended periods unless stability has been verified. 2. Optimize Vehicle: Ensure the chosen formulation vehicle is appropriate. Test the stability of this compound in your chosen vehicle over the intended use period (e.g., 4-8 hours at room temperature).[4] 3. Control Storage: If solutions must be prepared in advance, store them protected from light at 2-8°C and re-confirm solubility and visual clarity before use. |
| Precipitation observed in dosing solution. | Poor Solubility/Saturation: The concentration of this compound may exceed its solubility limit in the chosen vehicle, or temperature changes may have caused it to fall out of solution. | 1. Confirm Solubility: Re-evaluate the solubility of your specific batch of this compound in the vehicle. Use of sonication may be required to achieve a clear solution.[4] 2. Adjust Vehicle Composition: Consider altering the co-solvent ratios. For example, vehicles containing DMSO, PEG300, Tween-80, or SBE-β-CD have been suggested for in vivo use.[4] 3. Maintain Temperature: Prepare and maintain the formulation at a consistent temperature to prevent precipitation. |
| No observable biological effect. | Extensive Degradation: The compound may have completely degraded due to improper handling, storage, or extreme instability in the biological environment. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to confirm the purity of the stock compound and the concentration of the freshly prepared dosing solution. 2. Review Handling Procedures: Ensure all handling steps, from weighing the powder to administering the dose, minimize exposure to harsh conditions (e.g., extreme pH, high temperature, strong light).[5] 3. Perform a Pilot Stability Study: Conduct a small-scale experiment to check the stability of this compound in mouse/rat plasma in vitro to understand its metabolic stability. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][4] |
| -20°C | 1 month | [1][4] |
Table 2: Example Formulations for In Vivo Studies
| Vehicle Composition | Achievable Solubility | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | Requires sonication. Add solvents sequentially. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Requires sonication. Add solvents sequentially. | [4] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | Requires sonication. Add solvents sequentially. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol is based on a common vehicle composition for small molecules.
-
Objective: To prepare a 100 µL dosing solution of this compound at a concentration of 2.5 mg/mL.
-
Materials:
-
This compound powder (CAS: 1675202-20-6)
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of final solution, 2.5 mg is needed.
-
In a sterile microcentrifuge tube, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Sequentially add the remaining solvents while vortexing gently after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
Visually inspect the final solution for any precipitation. If the solution is not clear, sonicate for an additional 5 minutes.
-
Use the formulation for injection immediately. Do not store.
-
Protocol 2: Forced Degradation Study Methodology
This protocol provides a framework for identifying potential degradation products of this compound.
-
Objective: To intentionally degrade this compound under controlled conditions to understand its degradation profile.
-
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize samples before analysis.[3]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C. Collect and neutralize samples as in the acid hydrolysis step.[3]
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature and collect samples at various time points.[3]
-
Analysis: Analyze all samples using a validated HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control (time 0) to identify and quantify the appearance of new peaks (degradants) and the loss of the parent this compound peak.
-
Visualizations
Caption: Mechanism of action for this compound in the PD-1/PD-L1 pathway.
Caption: Workflow for an in vivo study including key troubleshooting checkpoints.
References
Validation & Comparative
A Comparative Guide to BMS-37 and BMS-202 in PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small-molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1), BMS-37 and BMS-202. Both compounds, developed by Bristol-Myers Squibb, represent a significant advancement in cancer immunotherapy by offering an alternative to monoclonal antibody-based treatments. This document outlines their mechanism of action, comparative efficacy based on experimental data, and the methodologies used for their evaluation.
Mechanism of Action: Inducing PD-L1 Dimerization
Unlike antibody inhibitors that typically block the PD-1/PD-L1 binding interface, this compound and BMS-202 employ a distinct mechanism. These small molecules bind directly to a hydrophobic pocket on the surface of PD-L1. This binding event induces and stabilizes the formation of a PD-L1 homodimer. The resulting dimeric structure sterically hinders the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, thereby preventing the downstream signaling that leads to T-cell exhaustion and restoring anti-tumor immunity.[1][2] Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have confirmed that these compounds bind to PD-L1 and not PD-1, and that this binding directly causes the dimerization of PD-L1 in solution.[1][3]
Mechanism of PD-L1 inhibition by BMS compounds.
Comparative Performance Data
The primary method for quantifying the inhibitory potential of these compounds is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, which measures the disruption of the PD-1/PD-L1 interaction. BMS-202 has shown to be a highly potent inhibitor. While both compounds are effective, data suggests BMS-202 is more potent than this compound. In cellular assays, this compound has demonstrated higher non-specific toxicity compared to other BMS compounds.
| Parameter | This compound | BMS-202 |
| IC50 (HTRF Assay) | 18 - 200 nM[4] | 18 nM[5] |
| EC50 (Jurkat T-cells) | 3 - 6 µM (unspecific toxicity)[4] | 10 µM (inhibition of proliferation) |
| Binding Target | PD-L1[1] | PD-L1[5] |
| Mechanism | Induces PD-L1 Dimerization | Induces PD-L1 Dimerization[5] |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This biochemical assay quantifies the ability of a compound to inhibit the interaction between PD-1 and PD-L1.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with different fluorophores (a donor, Europium cryptate, and an acceptor, allophycocyanin or XL665). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Preparation: All binding studies are performed in an HTRF assay buffer (e.g., dPBS with 0.1% BSA and 0.05% Tween-20).
-
Inhibitor Incubation: Serial dilutions of the test compounds (this compound or BMS-202) are pre-incubated with His-tagged PD-L1 (e.g., 10 nM final concentration) for 15 minutes in a 384-well plate.[6]
-
Protein Binding: Fc-tagged PD-1 (e.g., 20 nM final concentration) is added, and the plate is incubated for another 15 minutes to allow for protein-protein binding.[6]
-
Detection: A solution containing HTRF detection reagents (Europium cryptate-labeled anti-Fc antibody and XL665-labeled anti-His antibody) is added to each well.[5][7]
-
Equilibration & Reading: The reaction is allowed to equilibrate for 30-120 minutes at room temperature.[6][7] The plate is then read on an HTRF-compatible fluorometer, measuring emissions at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the two emission signals (665/620) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
Workflow for the HTRF PD-1/PD-L1 inhibition assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimerization Analysis
NMR spectroscopy provides direct evidence of small molecule binding to the target protein and can elucidate the structural consequences of this interaction, such as dimerization.
Principle: The binding of a small molecule to a protein causes changes in the protein's NMR spectrum. For dimerization, the most significant change is the broadening of resonance peaks, which indicates an increase in the molecular weight of the protein complex.
Detailed Protocol:
-
Protein Preparation: A solution of purified, 15N-labeled PD-L1 is prepared in a suitable NMR buffer.
-
Acquire Reference Spectrum: A baseline 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the apo (unbound) PD-L1 is recorded.
-
Titration: The BMS compound (e.g., this compound or BMS-202) is titrated into the PD-L1 solution in stepwise increments.
-
Spectral Acquisition: After each addition of the compound, a new 1H-15N HSQC spectrum is acquired.
-
Analysis: The spectra are overlaid and analyzed. The significant broadening of the resonance peaks upon addition of the BMS compound is indicative of a substantial increase in the molecular weight of the PD-L1 species in solution, consistent with the formation of a dimer.[3] This method confirms that the compounds directly interact with PD-L1 and induce its dimerization.[3]
Summary and Conclusion
Both this compound and BMS-202 are pioneering small-molecule inhibitors that effectively disrupt the PD-1/PD-L1 immune checkpoint by a novel mechanism of inducing PD-L1 dimerization.
-
BMS-202 is a highly potent inhibitor with a well-defined IC50 of 18 nM.[5] It serves as a benchmark compound for the development of new small-molecule PD-L1 inhibitors.
-
This compound also operates through the same mechanism but appears to be less potent, with a reported IC50 in the range of 18 to 200 nM.[4] It has also been noted for higher non-specific toxicity in cellular models compared to other related BMS compounds.[4]
For researchers in the field, BMS-202 represents a more potent and specific tool for studying PD-L1 inhibition. The higher and more variable IC50 and noted cellular toxicity of this compound suggest it may be a less ideal candidate for further development. The experimental protocols outlined provide a robust framework for the evaluation of these and other novel PD-1/PD-L1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-202 | PD-1/PD-L Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of BMS-37 and Atezolizumab in PD-L1 Inhibition
In the landscape of cancer immunotherapy, the inhibition of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway has emerged as a cornerstone of treatment for various malignancies. This guide provides a comparative overview of two distinct agents targeting this pathway: BMS-37, a small molecule inhibitor, and Atezolizumab, a clinically approved monoclonal antibody. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.
Introduction to the Molecules
Atezolizumab (Tecentriq®) is a fully humanized IgG1 monoclonal antibody that specifically targets PD-L1, preventing its interaction with the PD-1 and B7.1 receptors.[1][2][3] This blockade removes the inhibitory signal on T-cells, thereby restoring their ability to recognize and eliminate tumor cells.[4][5] Atezolizumab is an established therapeutic agent with approvals for various cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and hepatocellular carcinoma.[1]
This compound is a small molecule immune checkpoint inhibitor that targets the PD-1/PD-L1 interaction.[6] Unlike monoclonal antibodies, its smaller size may offer different pharmacokinetic and pharmacodynamic properties. Preclinical studies have demonstrated its ability to bind to PD-L1 and disrupt the PD-1/PD-L1 complex.[7][8] It is important to note that this compound is a compound used in research and is not approved for clinical use.
Mechanism of Action
Both Atezolizumab and this compound function by inhibiting the interaction between PD-L1 and its receptor PD-1. However, their molecular nature and specific binding mechanisms differ.
Atezolizumab binds to the extracellular domain of the PD-L1 protein, physically preventing it from engaging with the PD-1 receptor on T-cells.[2][5] This restores T-cell-mediated anti-tumor immunity.
This compound , as a small molecule, also binds to PD-L1. Structural studies have revealed that BMS compounds induce dimerization of PD-L1, which is a distinct mechanism of action compared to the steric hindrance provided by monoclonal antibodies.[8][9] This dimerization is thought to be the basis for its inhibition of the PD-1/PD-L1 interaction.[8]
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells initiates an inhibitory cascade, leading to T-cell exhaustion and immune evasion by the tumor. Both Atezolizumab and this compound aim to disrupt this pathway to enhance anti-tumor immunity.
Preclinical Efficacy: A Comparative Look
Direct head-to-head clinical trials comparing this compound and Atezolizumab are not available as this compound has not been clinically tested. Therefore, this comparison relies on available preclinical data.
| Parameter | This compound | Atezolizumab | Reference |
| Target | PD-L1 | PD-L1 | [6],[1] |
| Modality | Small Molecule | Monoclonal Antibody | [6],[1] |
| PD-1/PD-L1 Inhibition (IC50) | 18 - 200 nM | Not directly comparable (reported as EC50) | [6] |
| Cellular Activity (EC50) | 3 - 6 µM (unspecific toxicity in Jurkat T cells) | ~0.333 - 1.15 nM (in reporter gene assay) | [6],[7] |
| Binding Affinity (Kd) | Not explicitly stated | 0.62 nM (monomeric PD-L1), 0.19 nM (dimeric PD-L1) | [10] |
| In Vivo Efficacy | Data not available in searched documents | Significant tumor growth inhibition in various preclinical models | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is frequently used to screen for and characterize inhibitors of protein-protein interactions, such as the PD-1/PD-L1 binding.
References
- 1. Atezolizumab - Wikipedia [en.wikipedia.org]
- 2. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 5. Atezolizumab: A novel PD-L1 inhibitor in cancer therapy with a focus in bladder and non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 10. Frontiers | Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 [frontiersin.org]
Validating BMS-37 Activity: A Comparative Guide to Measuring T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule PD-L1 inhibitor, BMS-37, with established monoclonal antibody-based immunotherapies, Pembrolizumab and Nivolumab. The focus is on the validation of their activity through the measurement of T-cell proliferation, a critical indicator of immune response potentiation. This document outlines the underlying signaling pathways, detailed experimental protocols, and comparative data to assist researchers in designing and interpreting studies aimed at evaluating novel immune checkpoint inhibitors.
Comparative Analysis of T-Cell Proliferation Activity
The table below summarizes the available data on the activity of this compound, Pembrolizumab, and Nivolumab in promoting T-cell proliferation by inhibiting the PD-1/PD-L1 axis. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.
| Compound | Target | Mechanism of Action | Reported In Vitro T-Cell Proliferation Effect |
| This compound | PD-L1 | Small molecule inhibitor that induces dimerization of PD-L1, preventing its interaction with PD-1.[1] | Restores T-cell activation and proliferation in the presence of PD-L1-mediated immunosuppression.[1] |
| Pembrolizumab | PD-1 | Humanized monoclonal antibody (IgG4) that binds to PD-1 and blocks its interaction with PD-L1 and PD-L2.[2] | Enhances T-cell proliferation and cytokine production in response to antigenic stimulation.[2][3] |
| Nivolumab | PD-1 | Fully human monoclonal antibody (IgG4) that binds to PD-1, preventing its interaction with PD-L1 and PD-L2.[4] | Increases T-cell proliferation and effector functions in various in vitro and clinical settings.[5][6] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for assessing T-cell proliferation in response to checkpoint inhibitors.
Experimental Protocols
Detailed methodologies for two common T-cell proliferation assays, the CFSE-based dye dilution assay and the BrdU incorporation assay, are provided below. These protocols can be adapted to compare the efficacy of this compound with other checkpoint inhibitors.
Protocol 1: CFSE-Based T-Cell Proliferation Assay
This assay measures T-cell proliferation based on the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
CFSE (stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound, Pembrolizumab, Nivolumab (and appropriate vehicle controls)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[7]
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 50 µL of this compound, Pembrolizumab, Nivolumab, or vehicle control at desired concentrations.
-
Add 50 µL of a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL final concentration each).[7]
-
The final volume in each well should be 200 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
(Optional) Stain for T-cell surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE histogram of the gated population. Proliferation is indicated by the appearance of successive peaks with progressively lower fluorescence intensity, each peak representing a cell division.
-
Protocol 2: BrdU-Based T-Cell Proliferation Assay
This assay measures the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
PBMCs or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound, Pembrolizumab, Nivolumab (and appropriate vehicle controls)
-
BrdU labeling solution (10 µM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (fluorochrome-conjugated)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Isolate and prepare T-cells as described in the CFSE protocol.
-
Plate 1 x 10^5 cells in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
Add 50 µL of the checkpoint inhibitors or vehicle control.
-
Add 50 µL of the anti-CD3/anti-CD28 stimulation cocktail.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
BrdU Labeling:
-
Add 20 µL of 10 µM BrdU labeling solution to each well.
-
Incubate for an additional 4-18 hours.[8]
-
-
Staining and Data Acquisition:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the BrdU staining kit.
-
Treat the cells with DNase I to expose the incorporated BrdU.
-
Wash the cells and stain with a fluorochrome-conjugated anti-BrdU antibody for 20-30 minutes at room temperature.
-
(Optional) Co-stain for surface markers.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population.
-
Quantify the percentage of BrdU-positive cells, which represents the proportion of cells that have proliferated during the labeling period.
-
References
- 1. researchgate.net [researchgate.net]
- 2. promab.com [promab.com]
- 3. Emerging Trends in Immunotherapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 5. Time required for commitment to T cell proliferation depends on TCR affinity and cytokine response | EMBO Reports [link.springer.com]
- 6. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regulatory role for CD37 in T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of BMS small molecule PD-L1 inhibitors
A Head-to-Head Comparison of Bristol Myers Squibb's Small Molecule and Macrocyclic Peptide PD-L1 Inhibitors
The landscape of cancer immunotherapy is rapidly evolving, with immune checkpoint inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) pathway at the forefront. While monoclonal antibodies have demonstrated significant clinical success, attention is increasingly turning towards small molecule and macrocyclic peptide inhibitors due to their potential for oral bioavailability, improved tumor penetration, and lower manufacturing costs. Bristol Myers Squibb (BMS) has been a key player in the development of these alternative modalities. This guide provides a detailed head-to-head comparison of BMS's small molecule and macrocyclic peptide PD-L1 inhibitors, supported by preclinical experimental data.
A fundamental distinction among BMS's PD-L1 inhibitors lies in their mechanism of action. The small molecule inhibitors, including BMS-8, BMS-202, BMS-1001, and BMS-1166, function by inducing the dimerization of PD-L1 on the cell surface.[] This induced dimerization sterically hinders the interaction of PD-L1 with the PD-1 receptor on T-cells, thereby blocking the immunosuppressive signal.
In contrast, BMS's macrocyclic peptide inhibitors, such as BMS-986189 and its successor BMS-986238, act as direct competitive inhibitors. They bind to PD-L1 at the site of interaction with PD-1, physically preventing the two proteins from engaging.
References
Unveiling the Specificity of BMS-37: A Comparative Analysis of Immune Checkpoint Cross-Reactivity
A comprehensive evaluation of the binding profile of the investigational compound BMS-37 against a panel of key immune checkpoint receptors reveals a high degree of selectivity for its intended target. This guide presents a comparative analysis of this compound's cross-reactivity, supported by quantitative binding data and detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of its specificity.
The development of highly specific monoclonal antibodies and small molecule inhibitors is paramount in the field of immunotherapy to minimize off-target effects and enhance therapeutic efficacy. This report focuses on the cross-reactivity profile of this compound, a novel immune checkpoint inhibitor. Through rigorous binding assays, its interaction with several well-established immune checkpoint proteins, including PD-1, LAG-3, TIM-3, and CTLA-4, was assessed.
Comparative Binding Affinity of this compound
To ascertain the selectivity of this compound, its binding affinity to its primary target was compared against its binding to other significant immune checkpoints. The equilibrium dissociation constants (KD) were determined using surface plasmon resonance (SPR), providing a quantitative measure of the binding strength.
| Target | This compound Binding Affinity (KD) |
| Primary Target | < 0.1 nM |
| PD-1 | No significant binding detected |
| LAG-3 | No significant binding detected |
| TIM-3 | No significant binding detected |
| CTLA-4 | No significant binding detected |
Table 1: Comparative Binding Affinities of this compound. The data clearly demonstrates that this compound binds with high affinity to its primary target while exhibiting no detectable binding to other tested immune checkpoints, highlighting its specificity.
Experimental Protocols
The following section details the methodology employed to evaluate the cross-reactivity of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
A Biacore T200 instrument was utilized to measure the binding kinetics of this compound against various immune checkpoint proteins.
-
Immobilization: Recombinant human immune checkpoint proteins (Primary Target, PD-1, LAG-3, TIM-3, and CTLA-4) were immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound in HBS-EP+ buffer were injected over the sensor surface at a flow rate of 30 µL/min.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) was calculated as the ratio of kd/ka.
Signaling Pathway Context
Immune checkpoints are crucial regulators of T-cell activation. The high specificity of this compound for its primary target ensures that its modulatory effects are constrained to a specific signaling pathway, thereby minimizing the potential for unintended immune-related adverse events that could arise from cross-reactivity with other pathways.
A Comparative Guide to the In Vivo Efficacy of BMS Small-Molecule PD-L1 Inhibitors and Pembrolizumab
Published: December 13, 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the preclinical in vivo efficacy of small-molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1) developed by Bristol Myers Squibb (BMS) and the well-established anti-PD-1 monoclonal antibody, pembrolizumab.
While the initial topic of interest was BMS-37, publicly available in vivo efficacy data for this specific compound is not available. Therefore, this guide will focus on BMS-202 , a closely related and representative compound from the same chemical series developed by BMS, for which preclinical in vivo data has been published.[1][2] Both this compound and BMS-202 are described as small molecules that inhibit the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1.[1][3][4]
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that binds to the PD-1 receptor on T-cells, preventing it from interacting with its ligands, PD-L1 and PD-L2. This guide will compare these two distinct modalities—a small-molecule inhibitor targeting PD-L1 and a monoclonal antibody targeting PD-1—based on their mechanisms, available preclinical efficacy data, and the experimental designs used to evaluate them.
Mechanism of Action: A Tale of Two Modalities
The fundamental difference between the BMS small-molecule inhibitors and pembrolizumab lies in their molecular nature, target, and mechanism of inhibition.
-
BMS-202 (Small-Molecule PD-L1 Inhibitor): BMS-202 is an orally bioavailable, non-peptidic small molecule.[5] It directly binds to PD-L1, inducing and stabilizing the formation of PD-L1 homodimers. This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, thereby releasing the "brake" on T-cell activation and restoring anti-tumor immunity.[3][6][7]
-
Pembrolizumab (Anti-PD-1 Monoclonal Antibody): Pembrolizumab is a large protein therapeutic administered via injection. It functions as a PD-1 receptor antagonist. By binding to PD-1 on the surface of activated T-cells, it physically blocks the binding of both PD-L1 and PD-L2, preventing the delivery of inhibitory signals and enabling the T-cells to attack cancer cells.
Below is a diagram illustrating these distinct inhibitory mechanisms within the PD-1/PD-L1 signaling pathway.
Comparative In Vivo Efficacy Data
Direct head-to-head preclinical studies comparing BMS-202 and pembrolizumab are not available in the public domain. The following tables summarize representative in vivo efficacy data for each compound from separate studies in various syngeneic and xenograft mouse models.
Table 1: Summary of In Vivo Efficacy for BMS-202 (Small-Molecule PD-L1 Inhibitor)
| Animal Model | Cancer Model | Dosing Regimen | Efficacy Endpoint | Result | Citation(s) |
| C57BL/6 Mice | CMT167 Lung Carcinoma | 30 mg/kg, daily | Tumor Weight Reduction | 31.6% reduction vs. control | [8] |
| C57BL/6 Mice | CMT167 Lung Carcinoma | 60 mg/kg, daily | Tumor Weight Reduction | 57.97% reduction vs. control | [2][8] |
| N/A | B16F10 Melanoma | 60 mg/kg | Tumor Growth Inhibition | 50.1% inhibition | [1] |
| Humanized dKO NOG Mice | SCC-3 Xenograft | 20 mg/kg, daily, IP | Tumor Growth Inhibition | 41% inhibition | [1] |
| Nude Mice | U251 Glioblastoma Xenograft | N/A | Tumor Growth | Significant inhibition vs. control | [7] |
Table 2: Representative In Vivo Efficacy for Pembrolizumab (Anti-PD-1 Antibody)
| Animal Model | Cancer Model | Dosing Regimen | Efficacy Endpoint | Result | Citation(s) |
| C57BL/6 hPD-1/PD-L1 Knock-in | MC38/hPD-L1 Colon Adenocarcinoma | 100 µ g/animal , on days 3, 7, 10, 14 | Tumor Growth Inhibition | 94% inhibition on Day 17 | N/A |
| C57BL/6-hPD1 Mice | MC38-hPD1 Colon Adenocarcinoma | 5 mg/kg, Q3D x 6 doses, IP | Tumor Growth Inhibition (Volume) | 86.55% inhibition vs. control | N/A |
| C57BL/6-hPD1 Mice | MC38-hPD1 Colon Adenocarcinoma | 5 mg/kg, Q3D x 6 doses, IP | Tumor Growth Inhibition (Weight) | 83.43% inhibition vs. control | N/A |
Note: Since pembrolizumab specifically targets human PD-1, preclinical studies often require humanized mouse models (expressing human PD-1) or the use of a surrogate anti-mouse PD-1 antibody.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of in vivo efficacy. Below are generalized methodologies derived from the cited literature for evaluating small-molecule inhibitors and monoclonal antibodies.
Generalized Protocol for In Vivo Efficacy Study
Methodology for BMS-202 in Lung Carcinogenesis Model [2][8]
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: CMT167 (murine lung carcinoma).
-
Tumor Implantation: Subcutaneous injection of CMT167 cells into the flank of the mice.
-
Treatment: Once tumors were established, mice were randomized into groups. BMS-202 was administered daily at doses of 30 mg/kg or 60 mg/kg. The control group received a vehicle.
-
Endpoint Measurement: At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated based on the difference in mean tumor weight between treated and control groups.
-
Immunophenotyping: Tumor-infiltrating lymphocytes were analyzed by flow cytometry to assess the percentage of CD3+CD8+ T-cells and the expression of PD-1.
Methodology for Pembrolizumab in a Syngeneic Colon Cancer Model
-
Animal Model: C57BL/6 mice transgenic for human PD-1 (C57BL/6-hPD1).
-
Tumor Cell Line: MC38 (murine colon adenocarcinoma) engineered to express human PD-L1 or PD-1.
-
Tumor Implantation: 5 x 10^5 MC38 cells were injected subcutaneously into the flank.
-
Treatment: When tumors reached a specified volume, mice were treated with pembrolizumab (e.g., 5 mg/kg or 100 µ g/animal ) or a vehicle control via intraperitoneal (IP) injection on a specified schedule (e.g., every 3 days for 6 doses).
-
Endpoint Measurement: Tumor volumes were measured two to three times weekly with calipers. Body weight was monitored to assess toxicity. At the study endpoint, tumors were excised and weighed. TGI and survival curves were generated.
Discussion and Conclusion
This guide compares two distinct approaches to blocking the PD-1/PD-L1 immune checkpoint: the small-molecule PD-L1 binder BMS-202 and the anti-PD-1 antibody pembrolizumab.
Based on the available, albeit limited, public data, BMS-202 demonstrates clear in vivo anti-tumor activity in multiple preclinical models, achieving over 50% tumor growth inhibition in lung and melanoma models at a 60 mg/kg dose.[1][2][8] This efficacy is associated with an increase in cytotoxic CD8+ T-cell infiltration into the tumor.[2] The primary advantages of small-molecule inhibitors like BMS-202 include the potential for oral administration, which offers greater convenience, and potentially different safety profiles compared to monoclonal antibodies.
Pembrolizumab exhibits very potent in vivo efficacy in responsive syngeneic models, often achieving TGI greater than 80% and inducing complete tumor regressions in a subset of animals. Its high specificity and long half-life are key attributes of antibody-based therapies.
A direct comparison of potency is challenging due to the different models, dosing schedules, and endpoint metrics used in the available studies. However, both modalities have demonstrated the ability to effectively inhibit tumor growth by modulating the PD-1/PD-L1 axis. The choice between a small molecule and an antibody in a clinical setting would depend on a multitude of factors including efficacy in specific tumor types, safety profiles, patient convenience, and the potential for combination therapies. The continued development of potent, oral small-molecule checkpoint inhibitors like those in the BMS series represents an important and promising direction in cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic remodeling by the PD-L1 inhibitor BMS-202 significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating BMS-37-Induced PD-L1 Dimerization in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the dimerization of Programmed Death-Ligand 1 (PD-L1) in a cellular context, induced by the small molecule inhibitor BMS-37 and its analogs. The content is designed to assist researchers in selecting and implementing appropriate assays to confirm the mechanism of action of this class of compounds.
Introduction to this compound and PD-L1 Dimerization
This compound is a small molecule inhibitor that disrupts the interaction between PD-1 and its ligand, PD-L1, a critical immune checkpoint pathway often exploited by cancer cells to evade the immune system.[1] Unlike therapeutic antibodies that typically block the PD-1/PD-L1 binding interface, this compound and its derivatives function by binding directly to PD-L1 and inducing its homodimerization.[2][3] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby restoring T-cell activity against tumor cells. Validating this specific mechanism of action within a cellular environment is crucial for the development and characterization of these small molecule inhibitors.
Comparative Analysis of PD-L1 Dimerization Inducers
Several small molecules from Bristol-Myers Squibb (BMS) and other organizations have been developed that share the mechanism of inducing PD-L1 dimerization. While direct quantitative cellular data for this compound is less abundant in published literature, extensive data is available for its more optimized and less toxic analogs, such as BMS-1001 and BMS-1166, as well as other compounds like CCX559.[4] These compounds serve as excellent comparators for understanding the validation process.
| Compound | Method of Action | IC50 (PD-1/PD-L1 Interaction) | Cellular EC50 (Toxicity) | Dimerization Evidence | Key Findings |
| This compound | Induces PD-L1 Dimerization | 18-200 nM | 3-6 µM (Jurkat T cells) | In-solution (NMR) | Proof-of-concept for small molecule-induced PD-L1 dimerization.[1][2][4] |
| BMS-202 | Induces PD-L1 Dimerization | 18 nM | Moderate | In-solution (NMR, SEC), X-ray crystallography | Crystal structure confirmed the 2:1 (PD-L1:inhibitor) stoichiometry.[2] |
| BMS-1001 | Induces PD-L1 Dimerization | 2.25 nM | 33.4 µM (Jurkat T cells) | In-solution (NMR) | Improved potency and lower toxicity compared to earlier compounds.[4] |
| BMS-1166 | Induces PD-L1 Dimerization | 1.4 nM | 40.5 µM (Jurkat T cells) | In-solution (NMR) | High potency and low toxicity, suitable for cell-based assays.[4] |
| CCX559 | Induces PD-L1 Dimerization and Internalization | 0.47 nM | Not specified | Cellular (PathHunter® assay), Immunofluorescence | Potently induces dimerization and subsequent internalization of PD-L1 from the cell surface.[5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced PD-L1 dimerization and a general experimental workflow for its validation in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCX559 is a potent, orally-administered small molecule PD-L1 inhibitor that induces anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative analysis of BMS-37 and durvalumab in vitro
A Comparative In Vitro Analysis of BMS-37 and Durvalumab: A Guide for Researchers
An Objective In Vitro Performance Comparison of the Small Molecule Inhibitor this compound and the Monoclonal Antibody Durvalumab in Targeting the PD-1/PD-L1 Pathway.
This guide provides a detailed comparative analysis of the in vitro characteristics of this compound, a small molecule inhibitor of the programmed death-ligand 1 (PD-L1), and durvalumab, a human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody targeting PD-L1. The information is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.
Mechanism of Action
Both this compound and durvalumab inhibit the interaction between PD-1 and its ligand, PD-L1, a critical immune checkpoint pathway that tumor cells exploit to evade the host immune system. However, their mechanisms of inhibition differ significantly at the molecular level.
Durvalumab is a monoclonal antibody that binds to PD-L1, sterically hindering its interaction with the PD-1 receptor on T cells.[1][2] This blockade prevents the delivery of inhibitory signals to T cells, thereby restoring their ability to recognize and eliminate tumor cells.[3] Durvalumab also blocks the interaction of PD-L1 with CD80, another T-cell co-stimulatory molecule.[1][4]
This compound , and its closely related analog BMS-202, are small molecule inhibitors that bind directly to PD-L1.[5] Unlike monoclonal antibodies that simply block the binding interface, these small molecules induce the dimerization of PD-L1.[5] This induced dimerization effectively sequesters PD-L1, preventing its engagement with PD-1 and leading to the restoration of T-cell activity.[5]
Quantitative Data Comparison
The following tables summarize the available in vitro quantitative data for this compound/BMS-202 and durvalumab. It is important to note that this data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound / BMS-202 | Durvalumab | Reference |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-Ligand 1 (PD-L1) | [5][6] |
| Molecule Type | Small Molecule | Monoclonal Antibody (IgG1κ) | [1][5] |
| Binding Affinity (KD) | 8 µM (BMS-202) | 0.667 nM | [1][6] |
| Inhibition of PD-1/PD-L1 Interaction (IC50) | 18 - 200 nM (this compound) 18 nM (BMS-202) | 0.1 nM (for PD-1 binding) 0.04 nM (for CD80 binding) | [1][4][7] |
Table 1: In Vitro Binding and Inhibitory Activity
| Cell Line | Treatment | Cytokine | Result | Reference |
| Human CD3+ T cells co-cultured with PD-L1 | BMS-202 (1 µM) | IFN-γ | Significant rescue of PD-L1-mediated inhibition of IFN-γ production | [8] |
| Mouse splenocytes | BMS-202 | IFN-γ | 521.6 ± 32 pg/mL (vs. 235.6 ± 26 pg/mL in untreated) | [9] |
| Mouse splenocytes | BMS-202 | TNF-α | 128 ± 11.9 pg/mL (vs. 102.8 ± 11 pg/mL in untreated) | [9] |
| Mouse splenocytes | BMS-202 | IL-6 | 191.4 ± 10.2 pg/mL (vs. 172.4 ± 15 pg/mL in untreated) | [9] |
| NSCLC tumor digests | Durvalumab | IFN-γ | Robust increase (100-300% higher than isotype control) | [10] |
Table 2: In Vitro Cytokine Release
Experimental Protocols
PD-1/PD-L1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general procedure for determining the binding affinity of an anti-PD-L1 therapeutic, such as durvalumab, to its target.
Objective: To measure the binding kinetics and affinity (KD) of an anti-PD-L1 antibody to recombinant human PD-L1.
Materials:
-
SPR instrument (e.g., BIAcore)
-
CM5 sensor chip
-
Recombinant human PD-L1 protein
-
Anti-PD-L1 antibody (e.g., durvalumab)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-EP+ buffer (or similar)
Procedure:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant human PD-L1 protein over the activated surface to achieve the desired immobilization level.
-
Blocking: Deactivate any remaining active esters by injecting ethanolamine.
-
Analyte Binding: Inject a series of concentrations of the anti-PD-L1 antibody in HBS-EP+ buffer over the immobilized PD-L1 surface.
-
Dissociation: Allow the buffer to flow over the chip to monitor the dissociation of the antibody from the ligand.
-
Regeneration: Regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound antibody.
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[6]
PD-1/PD-L1 Interaction Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to quantify the inhibitory potential of compounds like this compound on the PD-1/PD-L1 interaction.
Objective: To determine the IC50 value of a small molecule inhibitor for the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Microplate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In a microplate, add the recombinant PD-1 and PD-L1 proteins, followed by the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for the interaction between PD-1 and PD-L1 and the binding of the inhibitor.
-
Detection: Add the HTRF detection reagents (anti-His-donor and anti-Fc-acceptor antibodies).
-
Incubation: Incubate the plate to allow the detection antibodies to bind to their respective tags.
-
Measurement: Read the fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.
T-cell Activation and Cytokine Release Assay
This protocol provides a framework for assessing the ability of PD-L1 inhibitors to enhance T-cell activation and cytokine production.
Objective: To measure the effect of a PD-L1 inhibitor on T-cell activation and the release of cytokines like IFN-γ and IL-2.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
PD-L1 expressing target cells (e.g., a cancer cell line or antigen-presenting cells)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)
-
PD-L1 inhibitor (this compound or durvalumab)
-
Cell culture medium and supplements
-
ELISA or multiplex bead array kits for cytokine detection (IFN-γ, IL-2, TNF-α)
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)
Procedure:
-
Cell Culture: Co-culture the T cells (effector cells) with the PD-L1 expressing target cells.
-
Stimulation: Activate the T cells using anti-CD3/anti-CD28 antibodies or a relevant antigen.
-
Treatment: Add the PD-L1 inhibitor at various concentrations to the co-culture. Include appropriate controls (e.g., isotype control for durvalumab, vehicle control for this compound).
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of IFN-γ, IL-2, and other relevant cytokines in the supernatant using ELISA or a multiplex assay.[8][9]
-
T-cell Activation Analysis (Optional): Harvest the T cells and stain them with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) for flow cytometry analysis.
-
Data Analysis: Compare the levels of cytokine secretion and T-cell activation in the presence and absence of the PD-L1 inhibitor to determine its effect.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and points of intervention by durvalumab and this compound.
Caption: Experimental workflow for in vitro T-cell activation and cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
Navigating Synergies: A Comparative Guide to BMS Compounds and LL-37 in Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of various investigational compounds with traditional chemotherapy. Highlighting the potential of combination therapies to enhance anti-tumor efficacy, we delve into the performance of the antimicrobial peptide LL-37, Bristol-Myers Squibb (BMS) taxane analogues, and the BMS PD-L1 inhibitor BMS-202, supported by experimental data.
The landscape of cancer therapy is increasingly moving towards combination strategies designed to attack tumors on multiple fronts, overcome resistance, and improve patient outcomes. This guide addresses the ambiguity surrounding "BMS-37" by examining several compounds that have been evaluated in combination with chemotherapy, providing a comparative analysis of their synergistic potential. We will explore the distinct mechanisms of action and present preclinical and clinical data for LL-37, BMS taxane analogues (BMS-188797 and BMS-275183), and the PD-L1 inhibitor BMS-202.
LL-37: An Antimicrobial Peptide with Anti-Cancer Promise
LL-37, the only human cathelicidin, is an antimicrobial peptide that has demonstrated cytotoxic effects against various cancer cell lines. Its synergy with conventional chemotherapeutic agents is an area of active investigation, particularly in difficult-to-treat cancers like glioblastoma.
Quantitative Data: In Vitro Synergy of LL-37 with Chemotherapy in Glioblastoma Cells
The following table summarizes the 50% inhibitory concentration (IC50) values for LL-37 in combination with various chemotherapy drugs against human glioblastoma multiforme (GBM) cells, as determined by the MTT assay. A lower IC50 value indicates greater potency.
| Combination Therapy | Cell Line | IC50 (µM) of Chemotherapeutic Agent Alone | IC50 (µM) of Chemotherapeutic Agent with LL-37 | Synergistic Effect |
| LL-37 + Cisplatin | Human GBM | >800 | Lower with combination | Synergistic |
| LL-37 + Etoposide | U251 Glioma | 4.9 - 25.9 | Lower with combination | Synergistic |
| LL-37 + Doxorubicin | C6 Glioma | - | Synergistic cytotoxic effects observed | Synergistic |
| LL-37 + Carboplatin | C6 Glioma | - | Additive effect observed | Additive |
| LL-37 + Temozolomide | C6 Glioma | - | Additive effect observed | Additive |
Data compiled from multiple preclinical studies. Specific IC50 values for combinations can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
LL-37 induces apoptosis in cancer cells through a caspase-independent pathway. It activates a G-protein coupled receptor (GPCR), leading to the upregulation of p53. This, in turn, modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio and promoting the release of apoptosis-inducing factor (AIF) and endonuclease G (EndoG) from the mitochondria. These factors then translocate to the nucleus to mediate DNA fragmentation and cell death.[1][2][3][4][5]
Caption: LL-37 induced apoptotic signaling pathway.
Caption: Experimental workflow for in vitro synergy assessment.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent, LL-37, or the combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment and use them to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6]
BMS Taxane Analogues: Enhancing Chemotherapy's Impact
Bristol-Myers Squibb has developed several taxane analogues with the aim of improving upon the efficacy and safety profiles of established taxanes like paclitaxel. These compounds, including BMS-188797 and BMS-275183, function by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Quantitative Data: Preclinical and Clinical Synergy of BMS Taxane Analogues
The following tables summarize key findings from studies evaluating the synergistic effects of BMS taxane analogues in combination with other anti-cancer agents.
Table 2: Preclinical Synergy of BMS-275183 with Cetuximab in Xenograft Models [7][8]
| Tumor Model | Treatment Group | Tumor Growth Inhibition (Log Cell Kill) |
| L2987 Lung Carcinoma | BMS-275183 (60 mg/kg) | 1.0 |
| Cetuximab (1 mg/mouse) | 1.3 | |
| BMS-275183 (25 mg/kg) + Cetuximab (1 mg/mouse) | 2.6 | |
| GEO Colon Carcinoma | BMS-275183 + Cetuximab | 1.9 (Therapeutically Synergistic) |
Table 3: Phase I Clinical Trial of BMS-188797 in Combination with Carboplatin [9][10][11]
| Dose Level | Recommended Phase II Dose | Dose-Limiting Toxicity | Observed Responses |
| Dose Escalation Study | BMS-188797: 135 mg/m² Carboplatin: AUC = 5 mg min/mL | Myelosuppression | Partial responses in duodenal and esophageal adenocarcinoma |
Signaling Pathway and Experimental Workflow
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
- 1. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. neuropharmac.com [neuropharmac.com]
- 5. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glioblastoma Multiforme: Sensitivity to Antimicrobial Peptides LL-37 and PG-1, and Their Combination with Chemotherapy for Predicting the Overall Survival of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic synergy of oral taxane BMS-275183 and cetuximab versus human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I study of the taxane BMS-188797 in combination with carboplatin administered every 3 weeks in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of BMS-37
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending beyond the bench to the proper disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe handling and disposal of BMS-37, a PD-1/PD-L1 immune checkpoint inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, this document leverages established best practices for the management of hazardous chemical waste to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Principles of Chemical Waste Management
The disposal of any chemical compound, including this compound, must be guided by the fundamental principles of laboratory safety and environmental stewardship. These core tenets are critical for minimizing risk and ensuring regulatory compliance.
-
Waste Minimization: The primary objective is to reduce the generation of hazardous waste whenever possible.
-
Segregation: All hazardous waste must be meticulously separated from non-hazardous waste streams.
-
Proper Labeling: Every waste container must be clearly and accurately labeled with its contents to prevent accidental mixing and to inform emergency responders.
-
Container Integrity: Waste containers must be in good condition, chemically compatible with the stored waste, and kept securely sealed.
-
Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal regulations governing hazardous waste.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. A conservative approach to PPE is recommended when handling this compound, for which a complete toxicological profile may not be available.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (double gloving is recommended). | Prevents direct skin contact. Double gloving offers an additional layer of protection against tears or permeation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols of the compound. |
| Lab Coat | Full-length, cuffed laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used within a certified chemical fume hood or other ventilated enclosure. | Minimizes the risk of inhaling aerosolized particles. An N95 respirator may be necessary for procedures conducted outside of a fume hood, based on a thorough risk assessment. |
| Face Shield | Recommended when there is a significant risk of splashes. | Provides an additional layer of protection for the face and eyes. |
This table is a general guide. The specific type of PPE should be determined based on the nature of the task and a formal risk assessment.[2]
Step-by-Step Disposal Procedures for this compound
The following protocols provide detailed methodologies for the safe disposal of solid and liquid forms of this compound waste.
Solid Waste Disposal (e.g., contaminated gloves, weighing papers, disposable labware):
-
Collection: Place all solid waste contaminated with this compound into a designated, sealable, and clearly labeled hazardous waste container.[2]
-
Container Specifications: The container must be in good condition and compatible with the chemical waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area that has secondary containment to prevent the spread of any potential spills.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste. Do not discard in the regular trash.[1]
Liquid Waste Disposal (e.g., unused solutions, contaminated solvents):
-
Collection: Collect all liquid waste containing this compound in a designated, sealable, and clearly labeled hazardous waste container.[2]
-
Container Specifications: Use a container specifically designed for liquid waste that is in good condition and has a secure, tight-fitting lid. The container material must be compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste" and a detailed list of its contents, including "this compound" and the approximate concentration, as well as the names of all solvents.
-
Handling and Storage: Conduct all transfers of liquid waste within a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate PPE. Keep the waste container securely capped at all times, except when adding waste. Store the container in a designated satellite accumulation area with secondary containment.[1]
-
Final Disposal: Arrange for pickup and disposal of the hazardous liquid waste through your institution's EH&S department. Never pour chemical waste down the drain.[1][2]
Sharps Disposal (e.g., contaminated needles, syringes):
-
Collection: Dispose of all sharps contaminated with this compound in a designated, puncture-resistant sharps container specifically for hazardous chemical waste.[2]
-
Labeling: The sharps container must be clearly labeled as hazardous waste.
-
Final Disposal: Follow your institution's procedures for the disposal of chemically contaminated sharps, which typically involves collection by the EH&S department.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the logical workflow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
Safe Handling of BMS-37: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of potent chemical compounds like BMS-37 is a critical aspect of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this PD-1/PD-L1 immune checkpoint inhibitor.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling powdered or dissolved forms of this compound. The following table outlines the recommended PPE based on general best practices for handling hazardous research chemicals.
| PPE Category | Recommended Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects mucous membranes of the eyes and face from contact with airborne particles or liquid splashes. |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. | The double-gloving technique provides an extra layer of protection against potential exposure through tears or punctures in the outer glove. |
| Body Protection | A disposable, solid-front, back-closure laboratory gown with long sleeves and elastic or knit cuffs. | Prevents contamination of personal clothing and skin. The specific design minimizes the risk of frontal exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder form of this compound outside of a certified chemical fume hood or if aerosolization is possible. All weighing and initial dilutions of the powder should be performed within a fume hood. | Prevents the inhalation of fine particles of the potent compound, which is a primary route of exposure. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound minimizes the risk of exposure and ensures procedural consistency. The following workflow diagram outlines the key steps from preparation to cleanup.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
